APETx2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYILNFEUDIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H280N54O61S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4561 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APETx2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2 TFA is the trifluoroacetate (B77799) salt of APETx2, a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2] This peptide has garnered significant interest within the scientific community for its potent and selective inhibition of Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain perception.[3][4] Emerging research also indicates a secondary, lower-affinity interaction with the voltage-gated sodium channel Nav1.8, suggesting a dual mechanism of action with potential therapeutic implications for analgesia.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative inhibitory data, and experimental methodologies related to APETx2's function.
Primary Mechanism of Action: Inhibition of ASIC3
The principal mechanism of action of APETx2 is the selective and reversible inhibition of ASIC3 channels.[3] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common physiological event in tissues experiencing inflammation, ischemia, or injury.[4][7] ASIC3 is predominantly expressed in peripheral sensory neurons and is a crucial mediator of acid-induced pain.[4][8]
APETx2 exerts its inhibitory effect by binding to the external side of the ASIC3 channel, thereby blocking the influx of cations upon channel activation.[1][9] Notably, the toxin does not alter the unitary conductance of the channel, indicating an allosteric or pore-blocking mechanism rather than a direct alteration of the ion permeation pathway.[1][10] The inhibition is rapid in onset and fully reversible upon washout of the peptide.[2]
Specificity for Homomeric and Heteromeric ASIC3 Channels
APETx2 exhibits a high affinity for homomeric rat and human ASIC3 channels.[2][11] Its inhibitory activity extends to various heteromeric channels that incorporate the ASIC3 subunit, albeit with varying potencies. The toxin shows no significant effect on homomeric ASIC1a, ASIC1b, or ASIC2a channels, highlighting its selectivity for ASIC3-containing complexes.[1][10]
Quantitative Data: APETx2 Inhibition of ASIC Channels
| Channel Composition | Species | IC50 Value | Reference(s) |
| Homomeric ASIC3 | Rat | 63 nM | [1][2][3] |
| Homomeric ASIC3 | Human | 175 nM | [2][11] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [1][9][12] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [1][9][12] |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [1][9][12] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][9][10] |
Secondary Mechanism of Action: Modulation of Nav1.8
In addition to its potent effects on ASIC3, APETx2 has been shown to inhibit the tetrodotoxin-resistant voltage-gated sodium channel Nav1.8 at micromolar concentrations.[5][6] Nav1.8 is also predominantly expressed in sensory neurons and plays a critical role in the transmission of nociceptive signals.
The mechanism of Nav1.8 inhibition by APETx2 involves a rightward shift in the voltage-dependence of channel activation and a reduction in the maximal macroscopic conductance.[5][6] This dual-target activity on both ASIC3 and Nav1.8, two key channels in pain signaling, makes APETx2 a particularly interesting candidate for the development of novel analgesics.[5]
Quantitative Data: APETx2 Inhibition of Nav1.8
| Channel | Species | IC50 Value | Reference(s) |
| Nav1.8 | Rat | 2.6 µM | [5][6] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the inhibitory actions of APETx2 on its primary and secondary molecular targets, both of which are implicated in pain signaling pathways.
Experimental Protocols
The characterization of APETx2's mechanism of action has relied on several key experimental methodologies.
Toxin Purification and Synthesis
-
Purification: APETx2 was originally isolated from the venom of the sea anemone Anthopleura elegantissima.[7] The process involved gel permeation and cation-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][7] Fractions were monitored by MALDI-TOF mass spectrometry to identify the peptide.[7]
-
Synthesis: For detailed structure-function studies, synthetic APETx2 is produced using solid-phase peptide synthesis.[4]
Electrophysiological Recordings
The inhibitory effects of APETx2 on ion channels are primarily studied using electrophysiological techniques.
-
Heterologous Expression Systems:
-
Cell Lines: Chinese Hamster Ovary (CHO) or COS cells are transfected with plasmids encoding the specific ion channel subunits (e.g., rat ASIC3, human Nav1.8).[2][6]
-
Xenopus Oocytes: Oocytes are injected with cRNA encoding the target ion channels.[2][5]
-
Recording: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are used to record ion channel currents.[2][6] A baseline current is established, and then APETx2 is perfused at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.[2]
-
-
Primary Neuron Cultures:
-
Preparation: Dorsal Root Ganglion (DRG) neurons are dissected from rats and cultured.[2][5] These neurons endogenously express ASIC3 and Nav1.8.
-
Recording: Whole-cell patch-clamp recordings are performed to measure native ASIC-like currents (activated by a rapid drop in pH) and tetrodotoxin-resistant Nav1.8 currents in the presence and absence of APETx2.[2][5]
-
Experimental Workflow: Electrophysiological Characterization
The following diagram outlines a typical workflow for assessing the inhibitory activity of APETx2 on a target ion channel expressed in a heterologous system.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of ASIC3. Its primary mechanism of action is the potent and selective inhibition of ASIC3-containing ion channels. Furthermore, its ability to modulate Nav1.8 at higher concentrations presents a compelling case for its development as a novel analgesic with a dual mechanism of action. The detailed experimental protocols outlined herein provide a foundation for further research into the therapeutic potential of this intriguing peptide toxin.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 10. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 12. smartox-biotech.com [smartox-biotech.com]
APETx2 TFA: A Selective Inhibitor of Acid-Sensing Ion Channel 3 (ASIC3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are implicated in a variety of physiological and pathological processes, including pain perception, mechanosensation, and neuronal degeneration.[1][2][3][4][5] Among the different ASIC subtypes, ASIC3 has emerged as a key player in mediating pain associated with tissue acidosis, such as that occurring in inflammation, ischemia, and muscle injury.[3][6][7][8][9] The development of selective inhibitors for specific ASIC subtypes is therefore of significant interest for therapeutic intervention. APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has been identified as a potent and selective inhibitor of ASIC3-containing channels.[1][10][11][12][13] This technical guide provides a comprehensive overview of APETx2 trifluoroacetate (B77799) (TFA) as a research tool, summarizing its pharmacological properties, detailing experimental protocols for its use, and visualizing its mechanism of action and related signaling pathways.
Quantitative Data: Pharmacology of APETx2
APETx2 exhibits a high degree of selectivity for ASIC3-containing channels. Its inhibitory potency has been characterized across various homomeric and heteromeric channel compositions. The following tables summarize the key quantitative data for APETx2's inhibitory activity.
Table 1: Inhibitory Concentration (IC50) of APETx2 on Homomeric ASIC Channels
| Channel Subtype | Species | Expression System | IC50 | Reference |
| ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [1][10][11][12][13][14][15][16] |
| ASIC3 | Rat | CHO cells | 67 nM | [6] |
| ASIC3 | Human | COS cells | 175 nM | [1][14][15][17] |
| ASIC1a | Rat | COS cells | No effect | [1][10][11][12][13] |
| ASIC1b | Rat | COS cells | No effect | [1][10][12][13] |
| ASIC2a | Rat | COS cells | No effect | [1][10][11][12][13] |
Table 2: Inhibitory Concentration (IC50) of APETx2 on Heteromeric ASIC Channels
| Channel Composition | IC50 | Reference |
| ASIC2b+3 | 117 nM | [1][10][11][12][13][15] |
| ASIC1b+3 | 0.9 µM | [1][10][11][12][13][17] |
| ASIC1a+3 | 2 µM | [1][10][11][12][13][17] |
| ASIC2a+3 | No effect | [1][10][11][12][13][17] |
Table 3: Inhibitory Concentration (IC50) of APETx2 on Other Ion Channels
| Channel Subtype | IC50 | Reference |
| NaV1.8 | 55 nM | [14] |
| NaV1.2 | 114 nM | [14] |
| NaV1.8 (TTX-resistant) | 2.6 µM | [18] |
It is important to note that while APETx2 is a highly selective inhibitor of ASIC3, it also shows activity against certain voltage-gated sodium channels (NaV) at higher concentrations.[14][18] This should be taken into consideration when designing and interpreting experiments.
Mechanism of Action
APETx2 acts as a reversible, non-competitive inhibitor of ASIC3 channels.[1][16] It binds to the extracellular side of the channel, thereby blocking the influx of cations in response to a drop in extracellular pH.[1][10][12][13] Studies have shown that APETx2 specifically inhibits the transient peak component of the ASIC3 current, while having no effect on the sustained component.[1][17][19][20] This suggests a specific interaction with the channel's gating mechanism. The inhibition is rapid, occurring within seconds of application, and is fully reversible upon washout.[1][15]
Experimental Protocols
This section provides detailed methodologies for key experiments involving APETx2 TFA.
Electrophysiological Recording of ASIC3 Currents
This protocol describes the whole-cell patch-clamp technique to measure ASIC3 currents in cultured cells and assess the inhibitory effect of APETx2.
a. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or COS-7 cells in appropriate media.
-
Transfect cells with a plasmid encoding the desired ASIC3 subunit (e.g., rat or human ASIC3) using a suitable transfection reagent.
-
Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for recording.
b. Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Continuously perfuse the recording chamber with an extracellular solution.
c. Solutions:
-
Intracellular Solution (in mM): 120 KCl, 30 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES, adjusted to pH 7.4 with NaOH.
-
Acidic Solution: Extracellular solution adjusted to the desired acidic pH (e.g., pH 6.0) with HCl.
-
APETx2 Stock Solution: Prepare a high-concentration stock solution of this compound in water or extracellular solution. Aliquot and store at -20°C.
d. Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with extracellular solution at pH 7.4.
-
Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
To elicit an ASIC3 current, rapidly switch the perfusion solution from the pH 7.4 extracellular solution to the acidic solution (e.g., pH 6.0) for a few seconds.
-
Record the resulting inward current.
-
To test the effect of APETx2, pre-incubate the cell with the desired concentration of APETx2 in the pH 7.4 extracellular solution for 30-60 seconds before applying the acidic solution containing the same concentration of APETx2.
-
Record the current in the presence of APETx2 and compare the peak amplitude to the control recording.
-
To test for reversibility, wash out the APETx2 with the standard extracellular solution for several minutes and then re-stimulate with the acidic solution.
In Vivo Models of Pain
APETx2 has been shown to have analgesic effects in various animal models of pain.
a. Acid-Induced Muscle Pain Model:
-
Induce mechanical hyperalgesia in rats by two injections of acidified saline (pH 4.0) into the gastrocnemius muscle, five days apart.[6]
-
Assess mechanical withdrawal thresholds using von Frey filaments before and after the injections.
-
To test the preventative effect of APETx2, administer the peptide via intramuscular (i.m.) or intrathecal (i.t.) injection prior to the second acid injection.[6]
-
To test the reversal of established pain, administer APETx2 after the second acid injection when hyperalgesia is fully developed.[6]
-
Measure mechanical withdrawal thresholds at various time points after APETx2 administration.
b. Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Induce inflammation and mechanical hyperalgesia by injecting CFA into the plantar surface of the rat hind paw.[6][7]
-
Assess mechanical withdrawal thresholds 24 hours post-CFA injection.
-
Administer APETx2 via intraplantar (i.pl.) injection into the inflamed paw.[6]
-
Measure mechanical withdrawal thresholds at different time points after APETx2 administration to evaluate the reversal of hypersensitivity.
Visualizations
ASIC3 Signaling in Nociception
The following diagram illustrates the central role of ASIC3 in integrating various pro-inflammatory signals that lead to pain.
Caption: ASIC3 integrates multiple inflammatory signals leading to pain.
Experimental Workflow: Testing APETx2 in a Pain Model
This diagram outlines the typical workflow for evaluating the analgesic efficacy of APETx2 in a preclinical model of inflammatory pain.
Caption: Workflow for in vivo testing of APETx2 in a pain model.
Conclusion
This compound is a valuable pharmacological tool for studying the role of ASIC3 in various physiological and pathophysiological contexts, particularly in the field of pain research. Its high selectivity for ASIC3-containing channels makes it a superior alternative to non-selective ASIC inhibitors like amiloride.[6] The data and protocols presented in this guide are intended to facilitate the effective use of APETx2 in both in vitro and in vivo experimental settings, ultimately contributing to a better understanding of ASIC3 function and the development of novel analgesic therapies.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 10. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 13. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. APETx2 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 15. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 18. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Analgesic Activity of Acid-Sensing Ion Channel 3 (ASIС3) Inhibitors: Sea Anemones Peptides Ugr9-1 and APETx2 versus Low Molecular Weight Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
APETx2 from Anthopleura elegantissima: A Technical Guide to its Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a pivotal pharmacological tool for studying acid-sensing ion channels (ASICs), particularly ASIC3.[1][2] Its discovery has significantly advanced the understanding of the physiological roles of ASIC3 in sensory processes, most notably in pain perception associated with tissue acidosis.[3][4] This document provides a comprehensive technical overview of APETx2, detailing its discovery, biochemical properties, mechanism of action, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for research and drug development applications.
Discovery and Origin
Initial Discovery
APETx2 was identified through a systematic screening of a wide array of animal venoms, including those from scorpions, spiders, snakes, and sea anemones, with the goal of finding novel modulators of the ASIC3 channel.[1][3][5] A peptide fraction derived from a crude water-methanol extract of the sea anemone Anthopleura elegantissima demonstrated potent inhibitory activity, blocking over 80% of the rat ASIC3 current in Xenopus oocyte expression systems.[1][3] This initial finding prompted the bioassay-guided purification of the active peptide, which was subsequently named APETx2.[1][3]
Source Organism
The source of APETx2 is the aggregating sea anemone, Anthopleura elegantissima. This species is commonly found in the intertidal zones along the Pacific coast of North America. Sea anemones are known to produce a rich diversity of peptide toxins that target various ion channels, making them a valuable source for neuropharmacological research.[2][6]
Biochemical and Structural Characterization
Physicochemical Properties
APETx2 is a 42-amino-acid basic peptide.[1][7] Its full sequence was determined by N-terminal Edman degradation.[1][3] The peptide's structure is stabilized by three disulfide bridges (Cys4-Cys37, Cys6-Cys30, Cys20-Cys38), a common feature among sea anemone toxins that confers significant stability.[1][8][9]
| Property | Value | Reference |
| Amino Acid Residues | 42 | [1][10] |
| Sequence | H-Gly-Thr-Ala-Cys-Ser-Cys-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys-Arg-Tyr-Phe-Leu-Gly-Thr-Cys-Cys-Thr-Pro-Ala-Asp-OH | [8] |
| Molecular Mass | 4557.96 Da (Measured, Monoisotopic) | [1][3][7] |
| Isoelectric Point (pI) | 9.59 | [1][3][7] |
| Disulfide Bridges | 3 (C4-C37, C6-C30, C20-C38) | [1][8][9] |
Three-Dimensional Structure
The solution structure of APETx2 was determined using two-dimensional proton nuclear magnetic resonance (¹H-NMR).[10][11][12] The structure reveals a compact core composed of a four-stranded antiparallel β-sheet, classifying it as an all-β toxin.[10][11] This structural fold is common among many peptide toxins found in animal venoms.[10][11] While APETx2 shares structural homology with other sea anemone toxins that modulate voltage-gated potassium (K+) and sodium (Na+) channels, such as APETx1 and BDS-I, its biological target is distinct, highlighting a fascinating case of structural scaffold diversification for novel functions.[1][2][3]
Mechanism of Action and Selectivity
APETx2 is a potent and selective inhibitor of ASIC3-containing channels.[7][8] It acts on the extracellular side of the channel to induce a rapid and reversible blockade of the proton-gated current.[1][5] A key characteristic of its inhibitory action is that it blocks the transient peak of the ASIC3 current without affecting the sustained component.[1][3] Outside-out patch recordings have confirmed that APETx2 directly inhibits the ASIC3 channel without altering its unitary conductance.[1][3]
Quantitative Inhibitory Profile
The inhibitory potency of APETx2 has been quantified across various homomeric and heteromeric ASIC channels, revealing its selectivity for ASIC3. It also exhibits inhibitory activity against the voltage-gated sodium channel Nav1.8, although at lower potencies. This dual activity should be considered when using APETx2 as a pharmacological tool in complex biological systems.[13][14]
| Channel Target | Species | Expression System | IC₅₀ Value | Reference |
| Homomeric ASIC3 | Rat | Xenopus Oocytes | 63 nM | [1][5][15] |
| Homomeric ASIC3 | Rat | CHO Cells | 67 nM | [4] |
| Homomeric ASIC3 | Human | Xenopus Oocytes | 175 nM | [1][3][7] |
| ASIC3-like current | Rat | Sensory Neurons | 216 nM | [1][5][15] |
| Heteromeric ASIC2b+3 | Rat | Xenopus Oocytes | 117 nM | [1][5][15] |
| Heteromeric ASIC1b+3 | Rat | Xenopus Oocytes | 0.9 µM | [1][5][15] |
| Heteromeric ASIC1a+3 | Rat | Xenopus Oocytes | 2.0 µM | [1][5][15] |
| Homomeric ASIC1a, 1b, 2a | Rat | Xenopus Oocytes | No effect | [1][5][15] |
| Heteromeric ASIC2a+3 | Rat | Xenopus Oocytes | No effect | [1][5][15] |
| Nav1.8 (TTX-R) | Rat | DRG Neurons | ~2.6 µM | [14][16] |
| Nav1.2 | - | - | 114 nM | [7] |
Experimental Protocols
Purification of Native APETx2
The purification of APETx2 from Anthopleura elegantissima was achieved through a multi-step, bioassay-guided chromatographic process.[1][3]
-
Crude Extract Preparation: A crude water-methanol extract is prepared from whole sea anemones.[1]
-
Initial Fractionation: The extract is subjected to anion-exchange chromatography (e.g., QAE Sephadex A-25) followed by gel filtration (e.g., Sephadex G-50) to isolate a pool of polypeptides.[1]
-
Bioassay-Guided Chromatography: Fractions are screened for inhibitory activity on ASIC3 channels expressed in Xenopus oocytes. The active fractions undergo further purification using:
-
Homogeneity Check: The purity of the final peptide is confirmed by analytical HPLC and mass spectrometry.
Electrophysiological Characterization
The functional activity of APETx2 is primarily assessed using electrophysiological techniques on heterologous expression systems or primary neurons.[1]
-
Heterologous Expression: cRNA for the desired ASIC subunit (e.g., rat ASIC3) is synthesized and injected into Xenopus laevis oocytes. The oocytes are incubated for 2-4 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (voltage and current).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A rapid perfusion system is used to switch the extracellular solution from a resting pH (e.g., 7.4) to an acidic pH (e.g., 6.0) to activate the ASIC channels, evoking an inward current.
-
To test for inhibition, the oocyte is pre-incubated with a solution containing APETx2 before the acidic challenge.
-
The reduction in current amplitude in the presence of APETx2 is measured to determine inhibitory activity and calculate IC₅₀ values.[1][4]
-
Structural Determination by NMR
The three-dimensional structure of APETx2 was elucidated using nuclear magnetic resonance (NMR) spectroscopy.[10]
-
Sample Preparation: A concentrated sample (e.g., 1.32 mM) of purified APETx2 is dissolved in an H₂O/D₂O mixture at a low pH (e.g., 3.0).[10]
-
NMR Data Acquisition: A series of two-dimensional ¹H-NMR experiments (e.g., TOCSY, NOESY) are performed to assign proton resonances and measure through-bond and through-space correlations between protons.
-
Structure Calculation: Distance restraints derived from NOESY spectra and dihedral angle restraints are used as input for structure calculation algorithms (e.g., using CHARMM force field) to generate a family of conformers consistent with the NMR data.
-
Structure Refinement: The calculated structures are refined, often through water minimization, and the final ensemble of lowest-energy structures represents the solution structure of the peptide.[10]
Role in Pain Signaling and Therapeutic Potential
ASIC3 channels are highly expressed in sensory neurons and are implicated in pain signaling, particularly in conditions associated with tissue acidosis like ischemia and inflammation.[1][3] Protons (H⁺), which accumulate during these pathological states, activate ASIC3, leading to depolarization of sensory neurons and the sensation of pain.
APETx2, as a selective inhibitor of ASIC3, blocks this initial step in the pain pathway. In vivo studies have shown that peripheral administration of APETx2 can reverse mechanical hypersensitivity in animal models of acid-induced and inflammatory pain, identifying ASIC3 as a key therapeutic target.[4][17] The discovery of APETx2 has thus provided a critical tool for dissecting the role of ASIC3 in nociception and has paved the way for the development of novel analgesic drugs targeting this channel.[3][4]
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 6. Peptide Toxins in Sea Anemones: Structural and Functional Aspects - ProQuest [proquest.com]
- 7. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1wxn - Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - Summary - Protein Data Bank Japan [pdbj.org]
- 12. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 16. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
APETx2: A Structural and Methodological Deep Dive into an ASIC3 Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3).[1][2][3][4] Its unique structure, characterized by a compact core cross-linked by three disulfide bridges, underpins its specific interaction with ASIC3, making it a valuable tool in pain research and a potential therapeutic lead.[5][6][7] This technical guide provides an in-depth exploration of the structural biology of APETx2, with a focus on its disulfide bridge arrangement and the experimental methodologies employed in its characterization.
Core Structure and Amino Acid Sequence
APETx2 is a member of the disulfide-rich all-β structural family, a common motif among peptide toxins found in animal venoms.[1][6][8][9] The three-dimensional structure of APETx2, determined by two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy, reveals a compact core composed of a four-stranded β-sheet.[1][6][8][9] This stable scaffold is crucial for presenting the key residues involved in its interaction with the ASIC3 channel.
The primary structure of APETx2 consists of 42 amino acid residues with the following sequence[2]:
H-Gly-Thr-Ala-Cys⁴-Ser-Cys⁶-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys²⁰-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys³⁰-Arg-Tyr-Phe-Leu-Gly-Thr-Cys³⁷-Cys³⁸-Thr-OH
Disulfide Bridge Connectivity
A critical feature of the APETx2 structure is the presence of three intramolecular disulfide bridges that stabilize its tertiary structure.[3][10] The specific connectivity of these bridges has been determined to be:
-
Cys⁴ – Cys³⁷
-
Cys⁶ – Cys³⁰
-
Cys²⁰ – Cys³⁸
This disulfide arrangement is crucial for the correct folding and biological activity of the peptide.[3][11]
Below is a graphical representation of the disulfide bridge connectivity in APETx2.
Figure 1: Disulfide bridge connectivity of APETx2.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for APETx2.
| Property | Value | Reference |
| Amino Acid Residues | 42 | [1][3][10] |
| Monoisotopic Mass (measured) | 4557.96 Da | [3][10] |
| Monoisotopic Mass (calculated) | 4557.88 Da | [3][10] |
| Isoelectric Point (pI) | 9.59 | [3][10] |
| IC₅₀ for rat ASIC3 | 63 nM | [2][4] |
| Molar Absorptivity at 280 nm (ε₂₈₀) | 11,170 M⁻¹cm⁻¹ | [3][10] |
Experimental Protocols
The determination of the APETx2 structure and its disulfide bridges involved a combination of biochemical and biophysical techniques.
Disulfide Bridge Determination: Partial Reduction and Cyanylation-Induced Cleavage
The specific pairing of the cysteine residues was elucidated using the partial reduction and cyanylation-induced cleavage method.[3][10]
Experimental Workflow:
Figure 2: Workflow for disulfide bridge determination.
Methodology:
-
Partial Reduction: A sample of APETx2 was dissolved in a citrate buffer (0.1 M, pH 3) containing 6 M guanidine HCl.[3][10] Partial reduction of the disulfide bonds was achieved by adding tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and incubating the mixture.[3][10]
-
Cyanylation: The partially reduced cysteines were then cyanylated by the addition of 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate (B81430) (CDAP).[3][10]
-
Separation: The resulting isoforms, each with one reduced and cyanylated disulfide bond, were separated by high-performance liquid chromatography (HPLC).[3]
-
Mass Spectrometry Analysis: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry was used to identify the fractions containing the singly modified isoforms.[3]
-
Cleavage and Identification: The isolated isoforms were then subjected to cleavage at the cyanylated cysteine residue using ammonium (B1175870) hydroxide. Following complete reduction of the remaining disulfide bonds, the resulting peptide fragments were analyzed by MALDI-TOF MS. The masses of the fragments allowed for the unambiguous identification of the original disulfide bond.[12]
Three-Dimensional Structure Determination: 2D ¹H-NMR Spectroscopy
The solution structure of APETx2 was determined using conventional two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.[1][6][8]
Methodology:
-
Sample Preparation: A purified sample of APETx2 was prepared for NMR analysis.[1]
-
NMR Data Acquisition: A series of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), were performed to obtain through-bond and through-space proton-proton correlations.
-
Resonance Assignment: The proton resonances were assigned to specific amino acid residues in the APETx2 sequence.
-
Structural Restraint Generation: The NOESY spectra provided distance restraints between protons that are close in space.[1] A total of 631 nuclear Overhauser effect (nOe)-based distance restraints were used for the structure calculation.[1]
-
Structure Calculation and Refinement: The collected restraints were used as input for structure calculation algorithms, typically employing simulated annealing and energy minimization, to generate a family of 25 final structures that were consistent with the experimental data.[1] The final structures were then validated for their geometric quality.
Conclusion
The detailed structural and methodological understanding of APETx2 provides a solid foundation for its use as a pharmacological tool and as a scaffold for the design of novel analgesics. The compact, disulfide-stabilized β-sheet structure is key to its function, and the experimental protocols outlined herein were instrumental in revealing these molecular details. This guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of APETx2 in their scientific endeavors.
References
- 1. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primo.bgu.ac.il [primo.bgu.ac.il]
- 8. 1wxn - Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - Summary - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biochemical Properties of APETx2 TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2 (Anemonia Peptide Toxin 2) is a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima.[1][2] As a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), APETx2 has emerged as a critical pharmacological tool for studying the physiological and pathological roles of ASICs, particularly in pain perception.[3][4] This document provides a comprehensive overview of the biochemical properties of APETx2, its mechanism of action, structural features, and the key experimental methodologies used in its characterization. All quantitative data are summarized for clarity, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important peptide toxin.
Core Biochemical and Physical Properties
APETx2 is a basic peptide with a pI of 9.59.[1][4] Its structure is constrained by three disulfide bridges, a feature common to many sea anemone toxins.[1][3] The trifluoroacetic acid (TFA) salt form is a common counter-ion used during purification and synthesis, ensuring stability and solubility.
| Property | Value | Reference |
| Amino Acid Sequence | H-Gly-Thr-Ala-Cys4-Ser-Cys6-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys20-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys30-Arg-Tyr-Phe-Leu-Gly-Thr-Cys37-Cys38-Thr-Pro-Ala-Asp-OH | [5] |
| Disulfide Bridges | Cys4-Cys37, Cys6-Cys30, Cys20-Cys38 | [5] |
| Molecular Weight | 4561.13 Da (average) | [5] |
| Monoisotopic Mass | 4557.96 Da (measured), 4557.88 Da (calculated) | [1][4] |
| Isoelectric Point (pI) | 9.59 | [1][4] |
| Molar Absorptivity (280 nm) | ε280 = 11170 M⁻¹cm⁻¹ | [1][4] |
Mechanism of Action and Selectivity
APETx2 is a selective blocker of ASIC3-containing channels.[5] It acts on the extracellular side of the channel, directly inhibiting the proton-gated currents.[1][5] Notably, it primarily inhibits the transient peak current of homomeric ASIC3 channels, with little to no effect on the sustained current.[1][4] APETx2 also demonstrates inhibitory activity against certain heteromeric ASIC channels that include the ASIC3 subunit.[1][2]
Inhibitory Potency (IC₅₀) of APETx2 on Various Ion Channels
| Channel Subtype | Species | IC₅₀ | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [1][2] |
| Human | 175 nM | [1][2] | |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [1][2] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [1][2] |
| Heteromeric ASIC1a+3 | Rat | 2.0 µM | [1][2] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][2] |
| Naᵥ1.8 | ~2 µM | [5] |
APETx2 shows no significant effect on homomeric ASIC1a, ASIC1b, and ASIC2a channels, nor on heteromeric ASIC2a+3 channels.[1][5]
Structural Biology
The three-dimensional structure of APETx2 has been determined by nuclear magnetic resonance (NMR) spectroscopy.[3] It adopts a compact, disulfide-rich fold characterized by a four-stranded antiparallel β-sheet.[3] This structural motif is common among many peptide toxins found in animal venoms.[3] Although it shares a similar fold with other sea anemone toxins that target voltage-gated potassium and sodium channels, its unique surface charge distribution and specific amino acid residues confer its selectivity for ASIC3.[3]
Signaling Pathway of APETx2 in Pain Modulation
ASIC3 channels are key sensors of tissue acidosis, a hallmark of inflammation and ischemia, which leads to pain.[6][7] By inhibiting ASIC3, APETx2 effectively dampens the signaling cascade that leads to the sensation of pain.
Figure 1. APETx2 Inhibition of the ASIC3-Mediated Pain Signaling Pathway.
Experimental Protocols
Purification of Native APETx2 from Anthopleura elegantissima
This protocol outlines the bioassay-guided purification of APETx2.
Figure 2. Workflow for the Purification of Native APETx2.
Methodology:
-
Extraction: A crude water-methanol extract is prepared from the sea anemone Anthopleura elegantissima.
-
Anion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography on a QAE Sephadex A-25 column, eluting with an ammonium (B1175870) acetate (B1210297) gradient (pH 8.3).
-
Gel Filtration: The resulting fractions are further separated by size exclusion chromatography on a Sephadex G50 column in 1 M acetic acid.
-
Bioassay-Guided Fraction Selection: Fractions are screened for inhibitory activity on rat ASIC3 channels expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions are purified using RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Cation-Exchange HPLC: A final purification step is performed using cation-exchange HPLC to obtain homogenous APETx2.
-
Verification: The purity and identity of the final product are confirmed by mass spectrometry.
Electrophysiological Characterization of APETx2 Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine the IC₅₀ of APETx2 on ASIC3.
Figure 3. Workflow for Electrophysiological Analysis of APETx2.
Methodology:
-
Xenopus Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC subunit (e.g., rat ASIC3).
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for channel expression.
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The membrane potential is held at a holding potential of -60 mV.
-
-
Current Elicitation: The perfusing solution is rapidly switched to an acidic solution (e.g., pH 6.0) to activate ASIC3 channels and elicit an inward current.
-
APETx2 Application: After a stable baseline current is established, the oocyte is perfused with solutions containing increasing concentrations of APETx2 prior to the acidic challenge.
-
Data Analysis: The peak current amplitude in the presence of APETx2 is measured and normalized to the control current amplitude. A concentration-response curve is generated, and the IC₅₀ value is calculated by fitting the data to the Hill equation.
In Vivo Analgesic Activity Assessment
This protocol details the assessment of APETx2's analgesic effects in a rat model of inflammatory pain (Complete Freund's Adjuvant model).
Methodology:
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rat to induce localized inflammation and hyperalgesia.
-
Assessment of Mechanical Hyperalgesia: Mechanical withdrawal thresholds are measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.
-
APETx2 Administration: APETx2 (at various concentrations) or vehicle is administered via intraplantar injection into the inflamed paw.
-
Post-Treatment Assessment: Mechanical withdrawal thresholds are re-assessed at multiple time points following APETx2 administration.
-
Data Analysis: The percentage reversal of mechanical hyperalgesia is calculated by comparing the post-treatment withdrawal thresholds to the pre-treatment and baseline (pre-CFA) thresholds.
Conclusion
APETx2 TFA is a highly valuable molecular probe for the study of ASIC3 channels. Its potent and selective inhibitory profile makes it an essential tool for elucidating the role of ASIC3 in various physiological processes, most notably in the complex mechanisms of pain perception. The detailed biochemical and structural data, combined with robust experimental protocols, provide a solid foundation for further research and potential therapeutic development targeting the ASIC3-mediated pain pathway.
References
- 1. In silico assessment of interaction of sea anemone toxin APETx2 and acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
APETx2 TFA: A Technical Guide to its Role in Blocking Proton-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the central and peripheral nervous systems.[1] They are implicated in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, fear, and neurodegeneration.[1][2] Among the different ASIC subtypes, ASIC3 plays a crucial role in mediating pain associated with tissue acidosis, such as in inflammation and ischemia.[3][4] APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a potent and selective inhibitor of ASIC3-containing channels.[5][6][7][8] This technical guide provides an in-depth overview of APETx2, focusing on its mechanism of action, quantitative inhibitory profile, and the experimental protocols used to characterize its interaction with proton-gated ion channels. The trifluoroacetate (B77799) (TFA) salt of APETx2 is a common formulation for the chemically synthesized peptide, ensuring its stability and solubility for experimental use.[9]
Physicochemical Properties and Structure of APETx2
APETx2 is a basic peptide with a pI of 9.59, characterized by a compact structure stabilized by three disulfide bridges (Cys4-Cys37, Cys6-Cys30, Cys20-Cys38).[5][10][11] Its three-dimensional structure, determined by NMR, reveals a four-stranded β-sheet core, classifying it as an all-β toxin.[3][12] This structural fold is shared with other sea anemone toxins, though their pharmacological targets differ.[5][11]
Table 1: Physicochemical Properties of APETx2
| Property | Value | Reference(s) |
| Amino Acid Sequence | GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD | [10] |
| Molecular Weight | 4561.06 Da | [10] |
| Formula | C196H280N54O61S6 | [10] |
| Disulfide Bridges | Cys4-Cys37, Cys6-Cys30, Cys20-Cys38 | [5] |
| Isoelectric Point (pI) | 9.59 | [5][7][11] |
| Purity | ≥95% | [10] |
| Solubility | Soluble to 5 mg/ml in water | [10] |
| Storage | Store at -20°C | [10] |
Mechanism of Action
APETx2 selectively blocks ASIC3-containing channels by acting on the extracellular side of the channel.[5][6][8] It directly inhibits the channel without altering its unitary conductance.[5][6][8] A key characteristic of APETx2's inhibitory action is its effect on the channel's kinetics. It specifically blocks the transient peak current of ASIC3 without affecting the sustained plateau phase of the current.[5][7][11] This mechanism is distinct from some other ASIC inhibitors and provides a valuable tool for dissecting the different components of ASIC3-mediated currents. Structure-activity relationship studies, performed through scanning mutagenesis, have identified a cluster of aromatic and basic residues on the APETx2 surface that are crucial for its interaction with ASIC3.[4][13]
Quantitative Inhibitory Profile of APETx2
APETx2 exhibits a high affinity and selectivity for homomeric and heteromeric ASIC3-containing channels. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 2: Inhibitory Potency (IC50) of APETx2 on Various Proton-Gated Ion Channels
| Channel Subtype | Species | IC50 | Reference(s) |
| Homomeric ASIC3 | Rat | 63 nM | [5][6][7][8][11][14] |
| Human | 175 nM | [5][7][11][14] | |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [5][6][8] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM (900 nM) | [5][6][7][8] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [5][6][7][8] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [5][6] |
| Homomeric ASIC1a, ASIC1b, ASIC2a | Rat | No significant effect | [5][6][8][11] |
| Heteromeric ASIC2a+3 | Rat | No effect | [5][6][8] |
APETx2 has also been shown to inhibit certain voltage-gated sodium channels (NaV1.8 and NaV1.2) with IC50 values of 55 nM and 114 nM, respectively.[7][10][14]
Signaling Pathway of Pain Perception and APETx2 Inhibition
Tissue acidosis, a hallmark of inflammation and ischemia, leads to the activation of ASIC3 channels on nociceptive sensory neurons. This activation contributes to the sensation of pain. APETx2, by blocking ASIC3, can alleviate acid-induced pain.
Experimental Protocols
I. Peptide Handling and Preparation
APETx2 TFA Salt: Synthetic APETx2 is often supplied as a trifluoroacetate (TFA) salt. While suitable for many applications, TFA can interfere with certain biological assays. If necessary, TFA can be exchanged for a different counterion, such as chloride.
Protocol for TFA to Chloride Counterion Exchange:
-
Dissolve the this compound salt in a dilute aqueous solution of hydrochloric acid (e.g., 10 mM HCl) at a concentration of 1 mg/mL.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution to remove the solvent and excess HCl.
-
Repeat the dissolution, freezing, and lyophilization steps two more times to ensure complete exchange of the counterion.
-
After the final lyophilization, the peptide will be in the chloride salt form. Store at -20°C.
II. Electrophysiological Recording of ASIC Currents
This technique is ideal for studying the effects of APETx2 on homomeric or heteromeric ASIC channels expressed in a controlled system.
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject cRNA encoding the desired ASIC subunits into the oocytes. For heteromeric channels, co-inject the cRNAs for the respective subunits. Incubate the oocytes for 2-3 days at 16-18°C to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Current Elicitation: Rapidly switch the perfusion solution to one with a lower pH (e.g., pH 6.0) to activate the ASIC channels and record the resulting inward current.
-
APETx2 Application: To test the effect of APETx2, pre-perfuse the oocyte with a solution containing the desired concentration of APETx2 for a defined period (e.g., 30-60 seconds) before the low pH stimulus.
-
Data Analysis: Measure the peak and sustained components of the current in the absence and presence of APETx2 to determine the percentage of inhibition and calculate the IC50 value.
This technique allows for the study of APETx2's effects on native ASIC currents in neurons or on recombinant channels in cell lines like COS-7 or CHO cells.
Protocol:
-
Cell Culture and Transfection: Culture primary sensory neurons or a suitable cell line (e.g., COS-7) on glass coverslips. For heterologous expression, transfect the cells with plasmids encoding the desired ASIC subunits.
-
Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ. Fill the pipette with an appropriate internal solution.
-
Recording: Place a coverslip with cells in the recording chamber under a microscope. Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp and Current Recording: Clamp the cell at a holding potential of -60 mV. Apply a low pH solution using a rapid perfusion system to evoke ASIC currents.
-
APETx2 Application: Apply APETx2 through the perfusion system and record the effect on the ASIC currents.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to characterize the inhibitory effect of APETx2.
III. Peptide Synthesis and Purification
Chemical synthesis is a common method for producing APETx2 for research purposes.[9][15]
Protocol Overview:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear 42-amino acid peptide chain on a solid support resin using Fmoc chemistry.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., containing trifluoroacetic acid).
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding: Induce the formation of the three disulfide bridges by air oxidation in a folding buffer (e.g., a redox-shuffling buffer containing reduced and oxidized glutathione).
-
Purification of Folded Peptide: Purify the correctly folded APETx2 from misfolded isomers and remaining linear peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion
This compound is an invaluable pharmacological tool for the study of proton-gated ion channels, particularly those containing the ASIC3 subunit. Its high potency and selectivity, combined with its well-characterized mechanism of action, make it an ideal probe for elucidating the physiological and pathological roles of ASIC3 in processes such as pain and inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize APETx2 in their investigations, ultimately contributing to the development of novel therapeutics targeting these important ion channels.
References
- 1. osti.gov [osti.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide APETx2 interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 12. Chemical synthesis and folding of APETx2, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASIC2 Subunits Facilitate Expression at the Cell Surface and Confer Regulation by PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
APETx2 TFA: A Technical Guide to its Effects on Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
APETx2 (Anemone Peptide Toxin 2) is a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3] As a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), APETx2 has emerged as a critical pharmacological tool for investigating the role of ASICs in sensory neuron function and pain signaling.[2][3] This technical guide provides a comprehensive overview of APETx2 Trifluoroacetate (TFA), including its mechanism of action, quantitative effects on various ion channels, and detailed experimental protocols for its study.
Chemical and Physical Properties
APETx2 is a basic peptide with a pI of 9.59, characterized by three disulfide bridges that confer a stable tertiary structure.[4] The full amino acid sequence has been determined, and its monoisotopic mass is approximately 4557.96 Da.[1][4]
| Property | Value | Reference |
| Amino Acid Sequence | H-Gly-Thr-Ala-Cys4-Ser-Cys6-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys20-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys30-Arg-Tyr-Phe-Leu-Gly-Thr-Cys37-Cys38-Thr-Pro-Ala-Asp-OH | [5] |
| Disulfide Bridges | Cys4-Cys37, Cys6-Cys30, Cys20-Cys38 | [1][5] |
| Molecular Weight | ~4561.06 Da | [5] |
| Isoelectric Point (pI) | 9.59 | [4] |
Mechanism of Action on Sensory Neurons
APETx2 exerts its primary effect by directly inhibiting ASIC3 channels, which are predominantly expressed in sensory neurons and are key mediators of acid-induced pain.[2][6] The toxin acts on the external side of the channel, blocking the peak transient current without altering the channel's unitary conductance or affecting the sustained plateau current.[1][2][7] While highly selective for ASIC3, APETx2 also shows activity against other ASIC subtypes and certain voltage-gated sodium channels (Nav), particularly at higher concentrations.[5][8]
Signaling Pathway of APETx2 Inhibition of ASIC3
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 4. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 5. APETx2 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 6. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Trifluoroacetic Acid in Peptide Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role trifluoroacetic acid (TFA) plays in the lifecycle of synthetic peptides, from their synthesis and purification to their long-term stability and biological activity. As an ion-pairing agent and a cleavage acid, TFA is a ubiquitous reagent in peptide chemistry. However, its residual presence can significantly impact the physicochemical properties and biological functions of peptides. This document will delve into the multifaceted effects of TFA, offering detailed experimental protocols and quantitative data to aid researchers in managing its influence on their work.
The Dual Role of Trifluoroacetic Acid in Peptide Production
Trifluoroacetic acid is instrumental in two key stages of synthetic peptide production: solid-phase peptide synthesis (SPPS) and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
1.1. Solid-Phase Peptide Synthesis (SPPS)
In SPPS, peptides are assembled amino acid by amino acid on a solid resin support. TFA is a cornerstone of this process, primarily used for the final cleavage of the synthesized peptide from the resin.[1][2] Its strong acidic nature (pKa = 0.23) facilitates the cleavage of the anchoring bond between the peptide and the resin, releasing the crude peptide into solution.[2] Additionally, TFA is a component of the "cleavage cocktail" used to remove protecting groups from amino acid side chains.[2]
A potential side effect during SPPS is the trifluoroacetylation of the peptide, which can lead to chain termination. This can occur through the reaction of trifluoroacetoxymethyl groups, formed on the resin during TFA treatment, with the amine groups of the resin-bound peptide.[3][4]
1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Following synthesis, crude peptides are purified, most commonly using RP-HPLC. TFA is a standard mobile phase additive in this process, typically at concentrations of 0.05% to 0.1%.[][6] It serves as an ion-pairing agent, forming a neutral complex with the positively charged peptide. This interaction enhances the peptide's hydrophobicity, leading to better retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks, which improves separation efficiency.[] For peptides with multiple positive charges, a higher TFA concentration of 0.2-0.25% may be optimal for resolution.[6]
The Impact of Residual Trifluoroacetic Acid on Peptide Stability and Function
While essential for production, residual TFA in the final peptide product can be detrimental. The trifluoroacetate (B77799) counter-ion can bind to positively charged residues on the peptide, such as the N-terminus, lysine, arginine, and histidine.[2][7] This association can alter the peptide's properties in several ways:
-
Secondary Structure and Aggregation: The presence of TFA can influence the secondary structure of peptides, potentially inducing helical conformations.[8] This alteration can, in turn, affect the peptide's solubility and propensity to aggregate.[8][9] For instance, TFA has been shown to influence the aggregation kinetics and fibril morphology of the amyloid-β peptide.[9]
-
Biological Activity: Residual TFA can be toxic to cells in culture and may interfere with the biological activity of the peptide.[10] It can alter how a peptide interacts with its biological targets.[2] Therefore, for preclinical and clinical studies, it is crucial to minimize TFA content.[11]
-
Analytical Techniques: TFA can interfere with certain analytical methods. In mass spectrometry, TFA can suppress the ionization of peptides, leading to reduced sensitivity.[12] It can also cause artifacts in infrared spectroscopy.[13]
Quantitative Analysis of Trifluoroacetic Acid Removal
Several methods are employed to remove or exchange the TFA counter-ion. The efficiency of these methods can be quantified to ensure the final peptide product is suitable for its intended application. The following table summarizes the effectiveness of common TFA removal techniques.
| Method | Starting TFA:Peptide Molar Ratio | TFA:Peptide Molar Ratio After Treatment | Reference(s) |
| Lyophilization with 2-10 mM HCl (3 cycles) | >1 | <0.05 | [14] |
| Ion-Exchange Chromatography (Strong Anion Exchange) | >1 | <0.01 | [14] |
| Solid-Phase Extraction (SPE) | >1 | <0.1 | [14] |
| RP-HPLC with Acetic Acid | >1 | <0.05 | [14] |
| Lyophilization with 10 mM HCl (1 cycle) | Not specified | Below Limit of Quantification | [15] |
| Lyophilization without HCl (3 cycles) | Not specified | 0.215 ± 0.023 mg TFA/mg peptide | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to TFA removal and peptide stability analysis.
4.1. Protocol for TFA Removal by HCl Salt Exchange via Lyophilization
This protocol is widely used to replace TFA counter-ions with chloride ions.[7][11][14]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL. To improve solubility, a phosphate (B84403) buffer (50mM phosphate, 100mM NaCl) can be used as an alternative.[7][14]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][11][14]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7][11][14]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or a dry ice/ethanol (B145695) bath.[7][11][16]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[7][11][14]
-
Repeat: Repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times to ensure complete exchange.[7][11][14]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in the desired buffer for your experiment.[7][14]
4.2. Protocol for Peptide Stability Assessment in Human Blood Plasma
This protocol can be used to evaluate the stability of a peptide in a biological matrix.[17][18]
-
Peptide Preparation: Prepare a stock solution of the peptide (e.g., 10 mM in DMSO).
-
Incubation: Dilute the peptide stock solution in human blood plasma to the desired final concentration. Incubate the mixture under physiological conditions (e.g., 37°C).
-
Sampling: At various time points, take aliquots of the incubation mixture.
-
Protein Precipitation: Precipitate the plasma proteins to stop enzymatic degradation. A common method is to add an equal volume of a 1:1 (v/v) mixture of ethanol and acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide and any degradation products by RP-HPLC.
-
Quantification: Determine the relative amount of the intact peptide at each time point by measuring the peak area from the HPLC chromatogram.
-
Half-life Calculation: Calculate the peptide's half-life by fitting the degradation data to a one-phase decay model.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and concepts discussed in this guide.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: TFA Removal by HCl Salt Exchange.
Caption: Impact of Residual TFA on Peptides.
Conclusion
Trifluoroacetic acid is an indispensable tool in the synthesis and purification of peptides. However, its persistent presence as a counter-ion can significantly affect peptide stability, structure, and biological function. A thorough understanding of these effects and the implementation of effective removal strategies are paramount for researchers in academia and the pharmaceutical industry. The protocols and data presented in this guide offer a practical framework for managing the impact of TFA, ensuring the integrity and reliability of experimental results and the development of safe and effective peptide-based therapeutics.
References
- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lifetein.com [lifetein.com]
- 8. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. genscript.com.cn [genscript.com.cn]
- 11. lifetein.com [lifetein.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Unraveling Acid-Induced Pain: A Technical Guide to APETx2 TFA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of APETx2 TFA, a selective peptide toxin, as a powerful tool for investigating the molecular mechanisms of acid-induced pain. By focusing on its interaction with Acid-Sensing Ion Channel 3 (ASIC3), this document provides a comprehensive resource for researchers in pain, neuroscience, and pharmacology, as well as professionals involved in the development of novel analgesic therapies.
Introduction: The Role of ASIC3 in Acid-Induced Pain
Tissue acidosis, a localized decrease in pH, is a hallmark of various pathological conditions, including inflammation, ischemia, and tissue injury. This acidic environment is a key driver of pain sensation. Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that act as primary sensors of extracellular pH changes in the peripheral and central nervous systems. Among the different ASIC subtypes, ASIC3 has emerged as a crucial player in the transduction of acid-induced pain signals. Expressed predominantly in nociceptive sensory neurons, ASIC3 is highly sensitive to small decreases in pH, making it a key target for understanding and potentially treating pain associated with tissue acidosis.
APETx2, a 42-amino-acid peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3 channels. Its trifluoroacetate (B77799) (TFA) salt is a common formulation used in research. APETx2 has demonstrated significant analgesic properties in various preclinical models of acid-induced and inflammatory pain, highlighting its value as a pharmacological tool and a potential therapeutic lead. This guide will delve into the technical details of utilizing this compound to dissect acid-induced pain pathways.
This compound: Mechanism of Action and Selectivity
APETx2 exerts its inhibitory effect by directly binding to the extracellular side of the ASIC3 channel, thereby blocking the influx of cations in response to a drop in pH. This action effectively dampens the excitability of sensory neurons and reduces the signaling of pain. A key advantage of APETx2 for research is its selectivity for ASIC3-containing channels over other ASIC subtypes.
Quantitative Data on APETx2 Inhibition of ASIC Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values of APETx2 for various homomeric and heteromeric rat ASIC channels, providing a clear picture of its selectivity profile.
| Channel Subtype | IC50 | Reference |
| Homomeric Channels | ||
| rASIC3 | 63 nM | |
| hASIC3 | 175 nM | |
| rASIC1a | No effect | |
| rASIC1b | No effect | |
| rASIC2a | No effect | |
| Heteromeric Channels | ||
| rASIC2b+3 | 117 nM | |
| rASIC1b+3 | 0.9 µM | |
| rASIC1a+3 | 2 µM | |
| rASIC2a+3 | No effect | |
| Sensory Neuron ASIC3-like Current | ||
| Rat | 216 nM |
Signaling Pathways in Acid-Induced Pain
The activation of ASIC3 by protons triggers a cascade of intracellular events that lead to the generation and transmission of pain signals. APETx2 serves as a critical tool to probe and interrupt this pathway. The diagram below illustrates the key components of the ASIC3-mediated pain signaling pathway and the points of modulation by inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate acid-induced pain.
In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol is designed to measure ASIC3-mediated currents in cultured dorsal root ganglion (DRG) neurons and assess the inhibitory effect of APETx2.
Cell Preparation:
-
Isolate DRG neurons from neonatal or adult rats.
-
Culture neurons on poly-D-lysine/laminin-coated glass coverslips for 24-48 hours before recording.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na. Adjust pH to 7.2 with KOH.
-
Acidic Extracellular Solution: Prepare extracellular solution with pH adjusted to values ranging from 6.8 to 5.0 using MES or HCl to activate ASIC currents.
Recording Protocol:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.
-
Perfuse with extracellular solution at a constant rate.
-
Establish a whole-cell patch clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
-
Apply rapid perfusion of acidic extracellular solution to evoke an inward ASIC current.
-
To test the effect of APETx2, pre-perfuse the neuron with this compound dissolved in the standard extracellular solution for 1-2 minutes before applying the acidic stimulus.
-
Record the peak and sustained components of the ASIC current in the absence and presence of different concentrations of APETx2 to determine the IC50 value.
In Vivo Behavioral Assays
These protocols describe two common animal models used to assess the analgesic effects of this compound on acid-induced and inflammatory pain.
This model mimics the pain associated with conditions like fibromyalgia.
Procedure:
-
Acclimatize male Sprague-Dawley rats to the testing environment and handling for several days.
-
On day 0, briefly anesthetize the rats and inject 100 µL of acidic saline (pH 4.0) into the gastrocnemius muscle of one hind limb.
-
A second injection of acidic saline is given on day 5 to induce a more persistent hyperalgesia.
-
To test the preventative effect of APETx2, administer this compound (intramuscularly or intrathecally) prior to the second acidic saline injection.
-
Assess mechanical hyperalgesia by measuring the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw at baseline and at various time points after the injections.
This model is used to study pain associated with persistent inflammation.
Procedure:
-
Acclimatize male Sprague-Dawley rats as described above.
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.
-
Mechanical hyperalgesia will develop within 24 hours.
-
To test the therapeutic effect of APETx2, administer this compound (e.g., intraplantar injection) after the establishment of hyperalgesia.
-
Measure paw withdrawal thresholds using von Frey filaments at baseline and at various time points post-CFA and post-APETx2 administration.
This compound Formulation and Administration
For in vivo studies, this compound can be dissolved in sterile saline to the desired concentration. The concentration range for in vivo administration can vary depending on the route of administration and the specific pain model, with studies reporting effective doses in the micromolar range. It is important to note that while APETx2 is a stable peptide, its stability can be affected by factors such as proteases. Studies have shown that cyclization of the peptide can enhance its stability, although this may also alter its activity.
Conclusion and Future Directions
This compound is an invaluable tool for researchers investigating the role of ASIC3 in acid-induced pain. Its selectivity and potent inhibitory activity allow for precise dissection of the molecular and cellular mechanisms underlying this prevalent sensory modality. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing experiments aimed at furthering our understanding of acid-induced pain and for the preclinical evaluation of ASIC3-targeted analgesics.
Future research directions could include the use of APETx2 in more complex models of chronic pain, exploring its effects on central sensitization, and investigating the therapeutic potential of modified, more stable versions of the peptide. As our understanding of the intricate role of ASICs in pain continues to grow, tools like APETx2 will remain at the forefront of discovery in pain research and analgesic drug development.
Methodological & Application
APETx2 TFA: Reconstitution and Solubility Guidelines for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3).[1][2] ASIC3 is a key player in the perception of pain, particularly in the context of tissue acidosis associated with inflammation and ischemia.[3][4][5] The trifluoroacetate (B77799) (TFA) salt of APETx2 is a common formulation for research use. Proper reconstitution and handling of APETx2 TFA are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the reconstitution and solubilization of this compound in both aqueous and organic solvents, along with an overview of the pertinent signaling pathways.
This compound Solubility
The solubility of this compound was evaluated in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). The quantitative data is summarized in the table below.
| Solvent | Reported Solubility | Notes |
| Water | Soluble up to 5 mg/mL | [1] |
| DMSO | Assumed to be soluble | While specific quantitative data for this compound solubility in DMSO is not readily available in the reviewed literature, peptides of similar nature are generally soluble in DMSO. It is recommended to start with a small amount and vortex to ensure complete dissolution. |
Experimental Protocols
Reconstitution of this compound
This protocol describes the preparation of stock solutions of this compound in water and DMSO.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water (e.g., Milli-Q or equivalent)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure for Reconstitution:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition:
-
For an aqueous stock solution: Carefully add the desired volume of sterile water to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution in a vial containing 1 mg of peptide, add 1 mL of water).
-
For a DMSO stock solution: Carefully add the desired volume of anhydrous DMSO to the vial.
-
-
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage:
-
For immediate use, the stock solution can be further diluted in the appropriate experimental buffer.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-adhesion polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store aqueous stock solutions at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage.
-
Store DMSO stock solutions at -20°C.
-
Note: The TFA salt of peptides can be acidic. When preparing solutions for cell-based assays, ensure the final pH of the working solution is adjusted to the physiological range.
APETx2 Mechanism of Action and Signaling Pathways
APETx2 selectively inhibits the proton-gated cation channel ASIC3.[1][2] This channel is predominantly expressed in peripheral sensory neurons and is activated by a drop in extracellular pH.[6][7] By blocking ASIC3, APETx2 can attenuate pain signals originating from acidic environments. The activation of ASIC3 triggers downstream signaling cascades that are implicated in pain and inflammation.
ASIC3 Downstream Signaling
The binding of protons (H+) to the extracellular domain of the ASIC3 channel induces a conformational change, leading to channel opening and an influx of cations, primarily Na+ and to a lesser extent Ca2+. This influx depolarizes the neuron, which can trigger an action potential if the threshold is reached, transmitting a pain signal. The increase in intracellular Ca2+ ([Ca2+]i) acts as a second messenger, initiating various intracellular signaling pathways.
One key pathway involves the regulation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. Under normal conditions, ASIC3-mediated Ca2+ influx can activate protein phosphatase 2A (PP2A), which dephosphorylates and thereby inhibits ERK.[6] However, in inflammatory contexts, ASIC3 activation has been shown to increase ERK phosphorylation, which can lead to cellular stress and apoptosis.[6]
Furthermore, ASIC3 activation has been linked to the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. This process is thought to be mediated by an increase in reactive oxygen species (ROS) and the subsequent activation of the NF-κB signaling pathway.[8]
Below are diagrams illustrating the experimental workflow for APETx2 reconstitution and the signaling pathway of ASIC3 inhibition by APETx2.
References
- 1. APETx2 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid-sensing ion channel 3 decreases phosphorylation of extracellular signal-regulated kinases and induces synoviocyte cell death by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASIC3 deficiency increases inflammation but decreases pain behavior in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid‐sensing ion channels regulate nucleus pulposus cell inflammation and pyroptosis via the NLRP3 inflammasome in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocol for Using APETx2 TFA in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of APETx2 trifluoroacetate (B77799) (TFA) in patch clamp electrophysiology experiments. APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3) and has also been shown to modulate other ion channels, including the voltage-gated sodium channel Nav1.8.[1][2][3][4][5][6] This document outlines the necessary steps for preparing APETx2 TFA solutions, performing patch clamp recordings to assess its effects on ion channel activity, and presents relevant quantitative data and signaling pathways.
Data Presentation
APETx2 Inhibition of Various Ion Channels
| Target Channel | Species | Expression System | IC50 | Reference(s) |
| ASIC3 (homomeric) | Rat | Xenopus oocytes / COS cells | 63 nM | [1][2][6][7][8] |
| Human | - | 175 nM | [3][7] | |
| ASIC3-like current | Rat | Primary sensory neurons | 216 nM | [1][2][6] |
| ASIC1a+3 (heteromeric) | Rat | COS cells | 2 µM | [1][2][6][7] |
| ASIC1b+3 (heteromeric) | Rat | COS cells | 0.9 µM | [1][2][6][7] |
| ASIC2b+3 (heteromeric) | Rat | COS cells | 117 nM | [1][2][6][7] |
| Nav1.8 | Rat | DRG neurons | 2.6 µM | [5][9][10] |
| - | Xenopus oocytes | 55 nM | [11] | |
| Nav1.2 | - | Xenopus oocytes | 114 nM | [3][11] |
Note: The IC50 for Nav1.8 shows variability depending on the expression system.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol ensures accurate and consistent preparation of this compound for electrophysiological experiments.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile, low-protein-binding microtubes
-
Calibrated micropipettes and sterile, low-protein-binding tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution: Reconstitute the peptide in sterile, high-purity water to a stock concentration of 1 mM. For example, for 1 mg of APETx2 (MW ~4561 g/mol ), add 219 µL of water. Gently vortex to dissolve.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microtubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Whole-Cell Patch Clamp Electrophysiology Protocol
This protocol describes the general procedure for recording ion channel currents in whole-cell patch clamp configuration and applying APETx2.
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or a suitable heterologous expression system (e.g., HEK293 or CHO cells) expressing the target ion channel (e.g., ASIC3 or Nav1.8).
-
Plate cells on glass coverslips suitable for microscopy and electrophysiology.
Solutions:
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) Solution | K-Gluconate | 120 |
| KCl | 20 | |
| MgCl2 | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.3 | |
| Adjust pH to 7.2 with KOH |
Recording Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline ion channel activity using appropriate voltage protocols. For example, to elicit ASIC3 currents, rapidly lower the pH of the external solution (e.g., from 7.4 to 6.6). For Nav1.8, use depolarizing voltage steps from a holding potential of -80 mV.
-
Acquire data using a patch clamp amplifier and appropriate software.
-
-
APETx2 Application:
-
Dilute the this compound stock solution to the desired final concentration in the external solution.
-
Apply APETx2 to the cell via the perfusion system. The inhibition of ASIC3 currents by APETx2 is rapid, typically saturating within 30 seconds of perfusion.[7]
-
Record the ion channel activity in the presence of APETx2.
-
-
Washout: Perfuse the cell with the control external solution to demonstrate the reversibility of the APETx2 effect. The effects of APETx2 are generally reversible within a few minutes.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: ASIC3 channel activation by protons and inhibition by APETx2.
Caption: Standard workflow for a patch clamp experiment using APETx2.
References
- 1. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ASIC3 fine-tunes bladder sensory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Determining the Optimal Concentration of APETx2 TFA for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
APETx2, a peptide toxin from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).[1][2][3][4][5] This property makes it an invaluable tool for investigating the role of ASIC3 in physiological and pathophysiological processes, particularly in pain and inflammation research. This document provides a comprehensive protocol for determining the optimal concentration of APETx2 trifluoroacetate (B77799) (TFA) for cell culture experiments. We outline a two-stage approach: first, assessing the cytotoxicity of APETx2 TFA to establish a non-toxic working range, and second, evaluating its functional efficacy in inhibiting ASIC3 activity. Detailed methodologies for cytotoxicity assays (e.g., MTT assay) and a functional calcium imaging assay are provided, along with templates for data presentation and visualization tools to aid in experimental design and interpretation.
Introduction
Acid-Sensing Ion Channels (ASICs) are a family of neuronal ion channels activated by decreases in extracellular pH. The ASIC3 subtype is predominantly expressed in peripheral sensory neurons and is a key player in mediating pain associated with tissue acidosis, such as that occurring during inflammation and ischemia. APETx2 is a 42-amino acid peptide that selectively blocks ASIC3-containing channels.[2][3][4][5] The trifluoroacetate (TFA) salt is a common formulation for this peptide.
The determination of an optimal working concentration for this compound is a critical step in experimental design. Insufficient concentrations will fail to elicit the desired inhibitory effect, while excessive concentrations can lead to off-target effects or cellular toxicity, thereby confounding the experimental results. This guide presents a systematic methodology to identify a concentration that is both effective and non-toxic for your specific cell line.
Mechanism of Action of APETx2
APETx2 functions by binding to the extracellular side of the ASIC3 channel.[6][7][8] This interaction modulates the channel's gating properties, making it less responsive to activation by protons (H⁺). Specifically, APETx2 stabilizes the closed state of the channel and slows its entry into the desensitized state. This ultimately reduces the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon acidification, thereby inhibiting the downstream cellular signaling associated with ASIC3 activation.
Caption: this compound signaling pathway in the inhibition of ASIC3.
Experimental Protocols
The determination of the optimal this compound concentration is a two-stage process. First, a cytotoxicity assay is performed to identify the concentration range that does not harm the cells. Second, a functional assay is conducted within this non-toxic range to pinpoint the concentration that effectively inhibits ASIC3 activity.
Stage 1: Cytotoxicity Assessment
It is imperative to confirm that the effects observed in your experiments are due to the specific inhibition of ASIC3 and not a consequence of cell death induced by the peptide. The MTT assay is a common colorimetric method for assessing cell viability.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Protocol: MTT Assay
-
Cell Plating: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. A broad range, for instance, from 1 nM to 10 µM, is recommended for the initial assessment. Replace the existing medium with the medium containing the different concentrations of this compound. Remember to include a "vehicle-only" control.
-
Incubation: Incubate the plate for a duration that reflects your planned functional experiments (typically 24 to 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation: Cytotoxicity of this compound
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 10 nM | 1.23 | 0.07 | 98.4% |
| 100 nM | 1.21 | 0.09 | 96.8% |
| 500 nM | 1.18 | 0.06 | 94.4% |
| 1 µM | 1.15 | 0.08 | 92.0% |
| 2.5 µM | 1.10 | 0.07 | 88.0% |
| 5 µM | 0.95 | 0.10 | 76.0% |
| 10 µM | 0.62 | 0.09 | 49.6% |
Note: This data is illustrative. The non-toxic range should be determined for each specific cell line.
Stage 2: Functional Efficacy Assessment
After establishing the non-toxic concentration range, the next step is to determine the concentration at which this compound effectively inhibits ASIC3. Calcium imaging is a widely used method for this purpose, as ASIC3 activation leads to an influx of calcium.
Experimental Workflow: Functional Assay (Calcium Imaging)
Caption: Workflow for assessing the functional inhibition of ASIC3 by this compound.
Protocol: Calcium Imaging with Fura-2 AM
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature in the dark.
-
Washing: Gently wash the cells with the physiological buffer to remove any extracellular dye.
-
Pre-incubation: Incubate the cells with various non-toxic concentrations of this compound (as determined in Stage 1) for a sufficient time to allow for binding (e.g., 10-20 minutes). Include a vehicle control.
-
Baseline Measurement: Place the dish on the microscope and establish a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Acid Stimulation: Perfuse the cells with an acidic solution (e.g., pH 6.0) to activate ASIC3 channels and record the resulting change in the 340/380 fluorescence ratio, which corresponds to an increase in intracellular calcium.
-
Data Analysis: Quantify the peak change in the fluorescence ratio in response to the acid stimulation for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control.
Data Presentation: Functional Inhibition of ASIC3 by this compound
| This compound Concentration | Peak Calcium Response (Δ Ratio) | Standard Deviation | % Inhibition |
| Vehicle Control | 0.85 | 0.06 | 0% |
| 10 nM | 0.72 | 0.05 | 15.3% |
| 50 nM | 0.45 | 0.04 | 47.1% |
| 100 nM | 0.28 | 0.03 | 67.1% |
| 250 nM | 0.15 | 0.02 | 82.4% |
| 500 nM | 0.09 | 0.02 | 89.4% |
| 1 µM | 0.07 | 0.01 | 91.8% |
Note: This data is illustrative. The IC₅₀ (concentration for 50% inhibition) for rat homomeric ASIC3 is reported to be approximately 63 nM, while for human ASIC3 it is around 175 nM.[9][10] For heteromeric channels or in primary neurons, the IC₅₀ can be higher.[2][4][9]
Determining the Optimal Concentration
The optimal concentration of this compound for your experiments is the lowest concentration that provides a maximal or near-maximal functional inhibition of ASIC3 without inducing significant cytotoxicity. Based on the illustrative data above, a concentration range of 250-500 nM would be appropriate, as it yields strong inhibition with minimal impact on cell viability. It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Conclusion
The systematic approach detailed in this application note, involving a preliminary cytotoxicity assessment followed by a functional efficacy evaluation, will enable researchers to confidently determine the optimal concentration of this compound for their specific cell culture model. This ensures the generation of reliable, reproducible, and easily interpretable data in the investigation of ASIC3 function.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
APETx2 TFA: A Potent Tool for the Characterization of Heteromeric Acid-Sensing Ion Channels
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including pain perception, mechanosensation, and synaptic plasticity. ASICs can form both homomeric and heteromeric channels, with the specific subunit composition determining the channel's biophysical and pharmacological properties. The study of these complex heteromeric channels has been significantly advanced by the discovery of specific molecular probes.
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3-containing channels.[1][2][3][4][5] Its trifluoroacetate (B77799) (TFA) salt is a stable and soluble form commonly used in research. APETx2 exhibits a distinct pharmacological profile, potently inhibiting homomeric ASIC3 and certain heteromeric channels containing the ASIC3 subunit, while having a lesser effect on or being inactive against other ASIC subtypes. This selectivity makes APETx2 TFA an invaluable tool for dissecting the contribution of specific ASIC subunits to native and recombinant channel function.
This document provides detailed application notes and protocols for the use of this compound in the study of heteromeric ASIC channels, with a focus on electrophysiological techniques.
Mechanism of Action
APETx2 acts as a gating modifier of ASIC channels.[6] It binds to the extracellular domain of the channel, thereby inhibiting the channel's response to a drop in extracellular pH.[1][2][3][5] Notably, APETx2 primarily blocks the transient peak current of ASIC3-containing channels, while having little to no effect on the sustained current component.[1][7] This characteristic allows for the fine dissection of the different kinetic components of ASIC-mediated currents.
Data Presentation: APETx2 IC₅₀ Values on ASIC Channels
The inhibitory potency of APETx2 varies significantly across different homomeric and heteromeric ASIC channel compositions. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in the literature, providing a clear comparison of APETx2's selectivity.
| Channel Composition | Species | Expression System | IC₅₀ | Reference(s) |
| Homomeric Channels | ||||
| ASIC3 | Rat | Xenopus oocytes / COS cells | 63 nM | [1][2][3][5][8][9][10][11] |
| ASIC3 | Human | COS cells | 175 nM | [1][9] |
| ASIC1a | Rat | COS cells | No effect | [1][2][3][5] |
| ASIC1b | Rat | COS cells | No effect | [1][2][3][5] |
| ASIC2a | Rat | COS cells | No effect | [1][2][3][5] |
| Heteromeric Channels | ||||
| ASIC1a+3 | Rat | COS cells | 2 µM | [1][2][3][5][8][10] |
| ASIC1b+3 | Rat | COS cells | 0.9 µM | [1][2][3][5][8][10] |
| ASIC2a+3 | Rat | COS cells | No effect | [1][2][3][5][8][10] |
| ASIC2b+3 | Rat | COS cells | 117 nM | [1][2][3][5][8][10] |
| ASIC3-like current | Rat Sensory Neurons | Primary Culture | 216 nM | [1][2][3][5] |
Mandatory Visualizations
Caption: this compound's mechanism of action on a heteromeric ASIC channel.
Caption: Workflow for studying heteromeric ASICs with this compound.
Experimental Protocols
Protocol 1: Expression of Heteromeric ASIC Channels in COS-7 Cells
This protocol describes the transient co-transfection of COS-7 cells with plasmids encoding two different ASIC subunits.
Materials:
-
COS-7 cells (ATCC® CRL-1651™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Plasmids encoding the desired ASIC subunits (e.g., pCMV-ASIC1a and pCMV-ASIC3)
-
Transfection reagent (e.g., Lipofectamine® LTX)
-
Opti-MEM® I Reduced Serum Medium
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10⁴ COS-7 cells per well in a 24-well plate containing 0.5 mL of complete growth medium. Ensure cells are 50-80% confluent on the day of transfection.
-
DNA-Transfection Reagent Complex Formation:
-
For each well, dilute 0.25 µg of each ASIC subunit plasmid (total 0.5 µg DNA) into 100 µL of Opti-MEM® I medium.
-
Add 1.25-2.25 µL of Lipofectamine® LTX to the diluted DNA solution, mix gently, and incubate for 25 minutes at room temperature.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 0.5 mL of fresh, complete growth medium.
-
Add the 100 µL of DNA-transfection reagent complex to each well and gently rock the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before electrophysiological recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Heteromeric ASIC Currents
This protocol details the recording of proton-activated currents from transfected COS-7 cells and the application of this compound.
Materials:
-
Transfected COS-7 cells from Protocol 1
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.
-
Acidic External Solution (e.g., pH 6.0): Same as the external solution, but with MES instead of HEPES and pH adjusted to 6.0 with HCl.
-
Internal Solution: 140 mM CsF, 2 mM TEACl, 5 mM EGTA, 10 mM HEPES, 1 mM CaCl₂, 4 mM MgCl₂. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 1 mM stock solution in water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).
-
Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly switch the perfusion from the pH 7.4 external solution to the acidic (e.g., pH 6.0) external solution for 2-5 seconds to evoke an inward ASIC current.
-
Return to the pH 7.4 solution and allow for complete recovery of the current (typically 2 minutes).
-
Repeat this process until a stable baseline current is established.
-
-
This compound Application:
-
Perfuse the cell with the external solution (pH 7.4) containing the desired concentration of this compound for 30-60 seconds.
-
Co-apply the acidic external solution with the same concentration of this compound to record the inhibited current.
-
-
Dose-Response Analysis:
-
Repeat step 6 with a range of this compound concentrations.
-
Wash the cell extensively with the external solution between applications to ensure complete washout of the toxin.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
-
Conclusion
This compound is a powerful pharmacological tool for the investigation of heteromeric ASIC channels. Its selectivity for ASIC3-containing channels allows for the functional identification of these specific subtypes in both recombinant and native systems. The protocols provided herein offer a framework for utilizing this compound in electrophysiological studies to elucidate the composition and physiological roles of heteromeric ASIC channels, which is of significant interest in the fields of pain research and drug development.
References
- 1. Developmental change in the electrophysiological and pharmacological properties of acid-sensing ion channels in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altogen.com [altogen.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 8. axolbio.com [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
Application Notes and Protocols: APETx2 TFA for the Alleviation of CFA-Induced Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of APETx2 trifluoroacetate (B77799) (TFA), a selective blocker of the acid-sensing ion channel 3 (ASIC3), in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.
Introduction
Inflammatory pain is a complex response to tissue injury and inflammation, characterized by hypersensitivity to both noxious and non-noxious stimuli.[1] Acid-sensing ion channels (ASICs), particularly the ASIC3 subtype, are key players in the development and maintenance of inflammatory pain as they are activated by the localized tissue acidosis that occurs during inflammation.[2][3] APETx2, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3 channels.[4][5] APETx2 TFA is the trifluoroacetate salt form of this peptide, commonly used in research. By blocking ASIC3, APETx2 can effectively reduce pain behaviors in rodent models of inflammatory pain, making it a valuable tool for analgesic research and development.[3][6]
Mechanism of Action
APETx2 selectively and reversibly inhibits proton-gated currents mediated by homomeric ASIC3 and certain ASIC3-containing heteromeric channels.[4][7] It acts on the external side of the channel, blocking the peak transient current without affecting the sustained current.[7][8] This targeted action on ASIC3 in peripheral sensory neurons helps to mitigate the pain signals triggered by tissue acidosis in inflamed tissues.[9]
Quantitative Data Summary
The following tables summarize the inhibitory activity of APETx2 on various ASIC subtypes and its in vivo efficacy in a CFA-induced inflammatory pain model.
Table 1: In Vitro Inhibitory Activity of APETx2 on Rat ASIC Channels
| Channel Subtype | IC50 Value | Reference |
| Homomeric ASIC3 | 63 nM | [4][7] |
| Heteromeric ASIC2b+3 | 117 nM | [4][7] |
| Heteromeric ASIC1b+3 | 0.9 µM | [4][7] |
| Heteromeric ASIC1a+3 | 2 µM | [4][7] |
| ASIC1a, ASIC1b, ASIC2a | No effect | [4][7] |
| ASIC2a+3 | No effect | [4][7] |
Table 2: In Vivo Efficacy of Intraplantar APETx2 in CFA-Induced Mechanical Hypersensitivity in Rats
| Treatment | Dosage Concentration | Effect on Paw Withdrawal Threshold | Time Course | Reference |
| APETx2 | 0.022 - 2.2 µM | Dose-dependent reversal of mechanical hypersensitivity | Onset within 15-30 min, peak effect at ~1 hour, duration up to 4 hours | [9] |
| Vehicle | N/A | No significant effect on mechanical hypersensitivity | N/A | [9] |
| Inactive (linearized) APETx2 | 3 µM | No significant effect | N/A | [9] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Inflammatory Pain and APETx2 Intervention
Caption: APETx2 blocks ASIC3 activation by protons, preventing nociceptor firing.
Experimental Workflow for CFA-Induced Inflammatory Pain Model
References
- 1. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 2. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 6. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 9. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording with APETx2 TFA on Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a valuable pharmacological tool for studying the role of specific ion channels in sensory neurons.[1][2][3] Primarily known as a potent and selective inhibitor of homomeric and heteromeric acid-sensing ion channel 3 (ASIC3), APETx2 has been instrumental in elucidating the contribution of these channels to pain signaling.[1][2][3][4] Additionally, emerging evidence indicates that APETx2 also modulates voltage-gated sodium channels (Nav), particularly the tetrodotoxin-resistant (TTX-R) Nav1.8 subtype, which is predominantly expressed in dorsal root ganglion (DRG) neurons and plays a crucial role in nociception.[4][5][6][7]
These application notes provide a comprehensive overview of the use of APETx2 trifluoroacetate (B77799) (TFA) in electrophysiological studies on cultured DRG neurons. Detailed protocols for whole-cell patch-clamp recording are provided to enable researchers to investigate the effects of APETx2 on both ASIC and Nav currents.
Data Presentation: Quantitative Effects of APETx2 on Ion Channels in DRG Neurons
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative effects of APETx2 on various ion channels, particularly those expressed in dorsal root ganglion neurons.
Table 1: Inhibitory Effects of APETx2 on Acid-Sensing Ion Channels (ASICs)
| Channel Subtype | Species | Expression System | IC50 | Reference |
| ASIC3 (homomeric) | Rat | Heterologous | 63 nM | [1][2][3] |
| ASIC3 (homomeric) | Human | Heterologous | 175 nM | [8] |
| ASIC3-like current | Rat | Primary DRG neurons | 216 nM | [1][2][3] |
| ASIC2b+3 (heteromeric) | Rat | Heterologous | 117 nM | [1][2][3] |
| ASIC1b+3 (heteromeric) | Rat | Heterologous | 0.9 µM | [1][2][3] |
| ASIC1a+3 (heteromeric) | Rat | Heterologous | 2 µM | [1][2][3] |
| ASIC1a, ASIC1b, ASIC2a | Rat | Heterologous | No effect | [1][2] |
Table 2: Inhibitory Effects of APETx2 on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Current Type | Species | Expression System | IC50 / % Inhibition | Reference |
| Nav1.8 | TTX-Resistant | Rat | Primary DRG neurons | 2.6 µM | [5][6][7] |
| TTX-Sensitive Currents | TTX-Sensitive | Rat | Primary DRG neurons | 21% inhibition at 1 µM | [5] |
| TTX-Resistant Currents | TTX-Resistant | Rat | Primary DRG neurons | 42% inhibition at 1 µM | [5] |
| Nav1.8 | TTX-Resistant | Rat | Primary DRG neurons | 58.8 ± 2.3% inhibition at 1 µM | [9] |
| DRG TTX-R Navs | TTX-Resistant | Rat | Primary DRG neurons | 54.7 ± 3.3% inhibition at 1 µM | [9] |
Table 3: Effects of APETx2 on Acid-Evoked Currents in Naked Mole-Rat DRG Neurons
| Current Type | Effect of 2 µM APETx2 | Current Density (pA/pF) - Control | Current Density (pA/pF) - With APETx2 | Reference |
| ASIC-like | Significant decrease | 61 ± 16 | 33 ± 10 | [10] |
| TRPV1-like | No effect | 5 ± 2 | 4 ± 1 | [10] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of APETx2 Action on DRG Neurons
The following diagram illustrates the primary molecular targets of APETx2 in dorsal root ganglion neurons, leading to the modulation of ion currents and neuronal excitability.
Caption: APETx2 signaling pathway in DRG neurons.
Experimental Workflow for Patch-Clamp Recording
This diagram outlines the key steps for conducting electrophysiological recordings on DRG neurons to assess the effects of APETx2.
Caption: Workflow for electrophysiological recording.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation, culture, and whole-cell patch-clamp recording of DRG neurons to study the effects of APETx2.
Protocol 1: Isolation and Culture of Rat Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for primary sensory neuron culture.[11][12][13]
Materials:
-
Juvenile Sprague-Dawley rats (P10-P14)
-
Enzyme solution: 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12.[11]
-
Culture medium: DMEM/F12 supplemented with 5% Fetal Bovine Serum (FBS).[11]
-
Poly-D-lysine and laminin-coated coverslips
-
Standard dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation: Prepare the enzyme solution and warm it to 37°C.[11] Coat sterile coverslips with poly-D-lysine and laminin (B1169045) according to the manufacturer's instructions to promote neuronal adhesion.
-
Dissection: Euthanize the rat according to approved institutional animal care protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Enzymatic Digestion: Transfer the isolated DRGs to the pre-warmed enzyme solution and incubate at 37°C for 30-45 minutes to dissociate the tissue.
-
Mechanical Dissociation: Following enzymatic digestion, gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in the culture medium. Plate the dissociated neurons onto the coated coverslips at a desired density.
-
Culturing: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for electrophysiological recording 24-48 hours after plating.
Protocol 2: Whole-Cell Patch-Clamp Recording of ASIC and Nav Currents
This protocol outlines the procedures for recording both acid-evoked currents (ASICs) and voltage-gated sodium currents (Nav) from cultured DRG neurons.
Materials:
-
Cultured DRG neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Perfusion system for solution exchange
-
This compound stock solution (dissolved in water or appropriate buffer)
-
External and internal solutions (see compositions below)
Solutions:
-
External Solution (for Nav currents): (in mM) 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~330 mOsm/L with sucrose.[14]
-
External Solution (for ASIC currents): Same as above, but prepare a separate solution with the pH adjusted to acidic values (e.g., pH 6.0 or 5.0) with HCl to activate ASICs.
-
Internal Pipette Solution: (in mM) 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na2GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm/L with sucrose.[14]
Procedure:
-
Preparation: Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage and perfuse with the external solution. Prepare a stock solution of this compound and dilute it to the desired final concentrations in the external solution immediately before use.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[14]
-
Establishing Whole-Cell Configuration:
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.[11]
-
For DRG neurons, a stable recording should have a leakage current within -200 pA and a series resistance of 3-10 MΩ.[11]
-
-
Recording ASIC Currents:
-
Voltage-clamp the neuron at a holding potential of -60 mV.[14]
-
Record baseline acid-evoked currents by rapidly switching the perfusion from the pH 7.4 external solution to an acidic external solution (e.g., pH 5.0) for a few seconds.[10]
-
Perfuse the neuron with the desired concentration of APETx2 for 30 seconds to 1 minute.[10]
-
While still in the presence of APETx2, re-apply the acidic stimulus to record the inhibited current.
-
Perform a washout by perfusing with the control external solution to observe the reversibility of the inhibition.
-
-
Recording Nav Currents:
-
Voltage-clamp the neuron at a holding potential of -80 mV or -100 mV to ensure channels are available for activation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) to elicit voltage-gated sodium currents.
-
To isolate TTX-resistant Nav1.8 currents, tetrodotoxin (B1210768) (TTX, ~300 nM) can be included in the external solution to block TTX-sensitive channels.
-
Record baseline Nav currents.
-
Perfuse with APETx2 at the desired concentration and repeat the voltage-step protocol.
-
Perform a washout to check for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the ASIC and Nav currents before, during, and after APETx2 application.
-
Analyze changes in current kinetics (e.g., activation, inactivation, desensitization) and voltage-dependence of activation and inactivation.
-
Calculate the percentage of inhibition for each APETx2 concentration and, if a range of concentrations is tested, construct a concentration-response curve to determine the IC50 value.
-
Concluding Remarks
This compound is a potent inhibitor of ASIC3 and Nav1.8 channels in DRG neurons. The provided data and protocols offer a framework for researchers to utilize this peptide toxin in electrophysiological experiments to dissect the roles of these channels in sensory neuron function and pathophysiology. When interpreting results, it is crucial to consider the dual action of APETx2 on both ASICs and Nav channels, especially at higher concentrations.[5][7] Careful experimental design, including the use of specific ion channel blockers and a range of APETx2 concentrations, will enable a more precise understanding of its effects.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acid‐sensing ion channels by diminazene and APETx2 evoke partial and highly variable antihyperalgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological Recordings [bio-protocol.org]
Application Notes and Protocols for Calcium Imaging Assays Using APETx2 TFA to Measure ASIC3 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels involved in a variety of physiological and pathological processes, including pain perception, mechanosensation, and neuronal signaling.[1] Among the different ASIC subtypes, ASIC3 is predominantly expressed in peripheral sensory neurons and is considered a key player in sensing acidosis-associated pain, particularly in inflammatory conditions.[2][3][4] The development of selective modulators of ASIC3 is therefore of significant interest for the discovery of novel analgesics.
APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective blocker of ASIC3 channels.[5] It exhibits inhibitory activity on both homomeric and heteromeric ASIC3-containing channels. This makes APETx2 trifluoroacetate (B77799) (TFA) a valuable pharmacological tool for studying the function of ASIC3 and for screening for new ASIC3 inhibitors.
This document provides detailed application notes and protocols for utilizing calcium imaging assays with APETx2 TFA to measure the activity of ASIC3 channels. Calcium imaging is a widely used technique to monitor intracellular calcium fluctuations, which can be an indirect measure of ion channel activity. Upon activation by a drop in extracellular pH, ASIC3 channels allow the influx of cations, including Na+ and to a lesser extent Ca2+, leading to membrane depolarization and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This change in [Ca2+]i can be quantified using fluorescent calcium indicators.
Data Presentation
Table 1: Inhibitory Activity of APETx2 on Homomeric and Heteromeric ASIC3 Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values of APETx2 for various ASIC3 channel compositions, as determined by electrophysiological studies. This data is crucial for designing calcium imaging experiments and interpreting the results.
| Channel Composition | Species | IC50 (nM) | Reference |
| Homomeric ASIC3 | Rat | 63 | [5] |
| Homomeric ASIC3 | Human | 175 | |
| Heteromeric ASIC1b+3 | Rat | 900 | |
| Heteromeric ASIC2b+3 | Rat | 117 | |
| Heteromeric ASIC1a+3 | Rat | 2000 |
Note: The potency of APETx2 can vary depending on the specific heteromeric composition of the ASIC3 channel.
Signaling Pathways and Experimental Workflow Visualization
ASIC3 Signaling Pathway
The following diagram illustrates the signaling pathway of ASIC3 activation by protons (acidosis) and its modulation by inflammatory mediators, leading to an increase in intracellular calcium.
Caption: ASIC3 activation by protons and sensitization by inflammatory mediators leads to sodium influx, membrane depolarization, and subsequent calcium entry through voltage-gated calcium channels. APETx2 selectively blocks the ASIC3 channel.
Experimental Workflow for Calcium Imaging Assay
This diagram outlines the key steps involved in performing a calcium imaging assay to measure the inhibitory effect of APETx2 on ASIC3 activity.
Caption: Workflow for measuring APETx2 inhibition of ASIC3 activity using a calcium imaging assay.
Experimental Protocols
Protocol 1: Cell Culture and Transient Transfection of HEK293 Cells with ASIC3
This protocol describes the culture and transient transfection of Human Embryonic Kidney (HEK293) cells, a commonly used cell line for heterologous expression of ion channels.[6][7] Chinese Hamster Ovary (CHO) cells are also a suitable alternative.[8][9][10][11]
Materials:
-
HEK293 cells (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ASIC3 expression plasmid (e.g., human or rat ASIC3 in a mammalian expression vector)
-
Transfection reagent (e.g., Lipofectamine® LTX or similar)[12][13]
-
Opti-MEM® I Reduced Serum Medium
-
6-well plates or 96-well black-walled, clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells into the desired culture plates.
-
For a 6-well plate, seed approximately 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
For a 96-well plate, seed approximately 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate the cells overnight to allow for attachment and growth. Cells should be 70-80% confluent at the time of transfection.[14][15]
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A general guideline for a single well of a 6-well plate is as follows:
-
In a sterile tube, dilute 2.5 µg of the ASIC3 plasmid DNA into 500 µL of Opti-MEM®.
-
In a separate tube, add 5-10 µL of the transfection reagent to 500 µL of Opti-MEM®.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow complexes to form.
-
-
Gently add the DNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for ASIC3 expression.
-
Protocol 2: Calcium Imaging Assay Using Fluo-4 AM
This protocol details the procedure for measuring changes in intracellular calcium in ASIC3-expressing cells upon activation and inhibition with this compound using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
ASIC3-expressing HEK293 cells (from Protocol 1)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca2+ and Mg2+
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Acidic Activation Buffer (e.g., HBSS with 20 mM MES, pH 6.0)
-
This compound stock solution (in water or appropriate buffer)
-
Fluorescence microplate reader or fluorescence microscope equipped for live-cell imaging (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Loading Cells with Fluo-4 AM:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.[16] First, dissolve Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). Then, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the Assay Buffer.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to the cells (e.g., 1 mL for a 6-well plate well, 50 µL for a 96-well plate well).
-
Incubate the cells at 37°C for 30-60 minutes in the dark.[17]
-
-
Washing:
-
After incubation, gently wash the cells two to three times with Assay Buffer to remove extracellular Fluo-4 AM.[17]
-
Add fresh Assay Buffer to the cells and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
-
APETx2 Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Remove the buffer from the cells and add the APETx2 dilutions (or vehicle control).
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading for each well.
-
To activate the ASIC3 channels, rapidly add an equal volume of the Acidic Activation Buffer (e.g., pH 6.0). The final pH in the well should be sufficiently low to activate ASIC3.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
Protocol 3: Data Analysis
Procedure:
-
Quantify Fluorescence Change:
-
For each well, determine the baseline fluorescence (F0) before the addition of the acidic buffer.
-
Identify the peak fluorescence intensity (F) after activation.
-
Calculate the change in fluorescence (ΔF = F - F0) or the fluorescence ratio (ΔF/F0).
-
-
Normalization:
-
Normalize the fluorescence response in the APETx2-treated wells to the response in the vehicle-treated control wells (100% activity).
-
A well with no cells or cells not loaded with dye can be used to determine the background fluorescence.
-
-
IC50 Determination:
-
Plot the normalized fluorescence response as a function of the APETx2 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of APETx2.[18]
-
Concluding Remarks
The protocols and information provided in this document offer a comprehensive guide for researchers to establish and utilize calcium imaging assays for the characterization of ASIC3 activity and the evaluation of its inhibitors, such as this compound. The use of a stable and reproducible cell line expressing the target of interest, combined with a robust calcium imaging protocol, will enable the generation of high-quality data for basic research and drug discovery applications. It is important to optimize the described protocols for specific cell lines and experimental conditions to ensure the best results.
References
- 1. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 4. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 7. Characterisation of a human acid-sensing ion channel (hASIC1a) endogenously expressed in HEK293 cells [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-sensing ion channel 3 (ASIC3) cell surface expression is modulated by PSD-95 within lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Cellosaurus cell line B'SYS CHO ASIC3 (CVCL_C0XT) [cellosaurus.org]
- 11. researchgate.net [researchgate.net]
- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
- 18. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Intrathecal Injection of APETx2 TFA in Rodents
These application notes provide a detailed protocol for the intrathecal (i.t.) administration of APETx2 trifluoroacetate (B77799) (TFA), a selective blocker of Acid-Sensing Ion Channel 3 (ASIC3), in rodent models. This document is intended for researchers, scientists, and drug development professionals investigating the role of ASIC3 in pain and other neurological pathways.
Introduction
APETx2 is a peptide toxin isolated from the sea anemone Anthopleura elegantissima. It is a potent and selective inhibitor of ASIC3, a key channel involved in acid-induced pain and inflammation.[1][2][3] Intrathecal administration allows for direct delivery of APETx2 to the spinal cord, targeting the central terminals of primary afferent neurons. This method is crucial for elucidating the specific contribution of spinal ASIC3 channels to nociceptive signaling. APETx2 TFA is soluble in water up to 5 mg/ml and should be stored at -20°C.[4]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the intrathecal administration of this compound in rodents based on available literature.
Table 1: this compound Dosage and Administration Parameters
| Animal Model | Dosage (µg) | Concentration | Injection Volume | Vehicle | Key Findings | Reference |
| Rat | Not specified | Not specified | 5 µL | Not specified | Ineffective in reversing established mechanical hypersensitivity in the CFA inflammatory pain model when applied i.t. | [1] |
| Mouse | 5, 10, 20 µg | Not specified | 1-5 µL | Sterile 0.9% NaCl, 0.1% BSA | No neurotoxic symptoms observed up to 24 hours post-injection. | [5] |
Table 2: APETx2 In Vitro Efficacy
| Channel | Species | IC50 | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [2][5] |
| Homomeric ASIC3 | Human | 175 nM | [2][4] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [2] |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [2] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [2] |
| NaV1.8 | Not specified | 55 nM | [4] |
| NaV1.2 | Not specified | 114 nM | [4] |
Experimental Protocols
This section provides a detailed methodology for the intrathecal injection of this compound in rodents. The two primary methods are acute needle puncture and catheter implantation for chronic studies.
Materials
-
This compound peptide[4]
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA) (optional, for vehicle)
-
Anesthetic (e.g., Isoflurane)
-
Hamilton syringe (25 µL) with a 33-gauge needle[1]
-
For catheter implantation: Polyurethane tubing (32-gauge)[1]
-
Standard surgical tools for catheterization
-
Animal clippers
-
Povidone-iodine or other surgical scrub
Animal Preparation
-
Anesthetize the rodent using an appropriate anesthetic (e.g., isoflurane).
-
Shave the fur over the thoracolumbar region for acute injection or the back of the neck for catheter implantation.
-
Sterilize the surgical site with a suitable antiseptic like povidone-iodine.
Intrathecal Injection via Acute Needle Puncture (adapted for mice and rats)
This method is suitable for single-dose administration.[6]
-
Position the anesthetized animal on a stable surface. For mice, placing them over a 15-mL conical tube can help expose the intervertebral space.[7][8]
-
Palpate the iliac crests and identify the L5-L6 intervertebral space.[6][8]
-
Insert a 30-gauge (for mice) or 25-gauge (for rats) needle connected to the Hamilton syringe at a 15-30° angle for rats and a slightly higher angle for mice into the identified intervertebral space.[6]
-
A characteristic tail-flick is often observed upon successful entry into the subarachnoid space.[8]
-
Slowly inject the desired volume of this compound solution (typically 5-10 µL for mice and 10-50 µL for rats) over 30 seconds.[1][6]
-
Withdraw the needle slowly to prevent leakage of the cerebrospinal fluid (CSF).
-
Monitor the animal for recovery from anesthesia and any adverse effects.
Intrathecal Catheter Implantation (for chronic administration in rats)
This procedure allows for repeated drug administration without multiple punctures.[1]
-
Under anesthesia, make a midline incision on the back of the neck to expose the atlanto-occipital membrane.
-
Carefully insert an 8.0 cm length of sterile 32-gauge polyurethane tubing through the membrane into the subarachnoid space, advancing it to the level of the rostral lumbar enlargement.[1]
-
Externalize the other end of the catheter and secure it. The opening can be sealed or connected to an infusion pump.[6]
-
Allow the animal to recover for at least 5 days before commencing this compound administration.[1]
-
For administration, inject 5 µL of the this compound solution through the catheter over 30 seconds using a Hamilton syringe.[1]
-
At the end of the study, confirm catheter placement by injecting 5 µL of 4% lidocaine (B1675312) and observing for temporary hind limb paralysis.[1]
Preparation of this compound Solution
-
Based on its solubility, dissolve this compound in sterile 0.9% NaCl.[4] A study involving intracisternal injections in mice used a vehicle of sterile 0.9% NaCl with 0.1% BSA, which can also be considered for intrathecal injections to prevent peptide adhesion to surfaces.[5]
-
Prepare fresh solutions on the day of the experiment or store aliquots at -20°C. Note that APETx2 is stable for months when dissolved in water and stored at 4°C.[9]
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
Visualizations
Experimental Workflow for Intrathecal this compound Administration
Caption: Workflow for intrathecal this compound injection in rodents.
Signaling Pathway of APETx2 Inhibition of ASIC3
Caption: this compound inhibits ASIC3 activation by extracellular protons.
References
- 1. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 6. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic APETx2 TFA in Reproducible Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing synthetic APETx2 trifluoroacetate (B77799) (TFA) to achieve reproducible experimental results in pain research. APETx2 is a selective peptide inhibitor of acid-sensing ion channel 3 (ASIC3), a key player in the transduction of pain signals, particularly in inflammatory and acid-induced pain states.[1][2][3] The use of a highly purified, synthetic version of this peptide, such as the TFA salt, is critical for ensuring the consistency and reliability of experimental outcomes.
Introduction to Synthetic APETx2 TFA
APETx2 is a 42-amino acid peptide originally isolated from the sea anemone Anthopleura elegantissima.[4] It acts as a potent and selective blocker of homomeric ASIC3 and certain ASIC3-containing heteromeric channels.[1][3][4] By inhibiting the influx of cations through these channels in response to extracellular acidosis, APETx2 effectively dampens the signaling cascade that leads to the sensation of pain.[5][6] The trifluoroacetate (TFA) salt form of synthetic APETx2 is a common counter-ion used during purification, ensuring a high degree of purity and stability, which are paramount for reproducible research.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of APETx2 on various ASIC subtypes, as well as its effects in preclinical models of pain. This data highlights the selectivity of APETx2 for ASIC3 and its efficacy in relevant pain models.
| Parameter | Species | Channel/Model | IC50 / Effect | Reference |
| IC50 | Rat | Homomeric ASIC3 | 63 nM | [1][3][4] |
| IC50 | Human | Homomeric ASIC3 | 175 nM | [4] |
| IC50 | Rat | Heteromeric ASIC2b+3 | 117 nM | [4] |
| IC50 | Rat | Heteromeric ASIC1b+3 | 0.9 µM | [1] |
| IC50 | Rat | Heteromeric ASIC1a+3 | 2 µM | [1] |
| IC50 | Rat | ASIC3-like current in sensory neurons | 216 nM | [1] |
| In vivo Efficacy | Rat | Acid-induced muscle pain (i.m. injection) | Dose-dependent inhibition of mechanical hypersensitivity | [2] |
| In vivo Efficacy | Rat | CFA-induced inflammatory pain (i.pl. injection) | Potent and complete reversal of established mechanical hypersensitivity | [3] |
| In vivo Efficacy | Mouse | Acid saline-induced fibromyalgia pain (injection) | Significant reduction in mechanical hyperalgesia | [7] |
Signaling Pathway and Experimental Workflow
ASIC3 Signaling Pathway in Pain Transduction
Caption: ASIC3 signaling cascade in nociceptive neurons.
Experimental Workflow for Evaluating this compound
References
- 1. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 2. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 5. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing the induction of acid saline-induced fibromyalgia pain in mice by electroacupuncture or APETx2 injection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting APETx2 TFA insolubility and aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APETx2. The following information addresses common issues related to the insolubility and aggregation of APETx2, particularly in the presence of trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is APETx2 and what are its key properties?
APETx2 is a 42-amino-acid peptide toxin isolated from the sea anemone Anthopleura elegantissima. It is a potent and selective blocker of the acid-sensing ion channel 3 (ASIC3), which is implicated in pain perception.[1][2][3][4][5] Its properties are summarized below:
| Property | Value |
| Molecular Weight | ~4561.06 Da |
| Amino Acid Sequence | GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD |
| Disulfide Bridges | Three (4-37, 6-30, 20-38) |
| Isoelectric Point (pI) | ~9.59 (Basic peptide)[2][5] |
| Reported Solubility | Soluble up to 5 mg/ml in water |
Q2: My lyophilized APETx2 powder won't dissolve in water or my aqueous buffer. What should I do?
Since APETx2 is a basic peptide (pI ≈ 9.59), it will carry a net positive charge at neutral or acidic pH, which generally favors solubility in aqueous solutions.[2][5] If you are experiencing insolubility, consider the following troubleshooting steps:
-
Start with an Acidic Solvent: Try dissolving the peptide in a small amount of a dilute acidic solution, such as 0.1% TFA or 10% acetic acid, before diluting it to your final concentration with your desired buffer.[6]
-
Sonication: Brief periods of sonication can help to break up small aggregates and enhance dissolution.[6]
-
Vortexing: Gentle vortexing can also aid in the solubilization process.
Q3: Why is Trifluoroacetic Acid (TFA) often present in my APETx2 sample and how does it affect solubility?
TFA is commonly used during the synthesis and purification (specifically in reverse-phase HPLC) of peptides.[7][8] It acts as an ion-pairing agent, which helps in achieving good separation. As a result, lyophilized peptides are often delivered as TFA salts. The presence of TFA can make the peptide solution more acidic, which can either enhance or in some cases complicate solubility depending on the peptide's sequence and the final buffer conditions.
Q4: I dissolved APETx2 in a TFA-containing solution, but it precipitated when I diluted it with my neutral pH buffer. What is happening?
This is a common issue known as "salting out." When the peptide solution with TFA is added to a higher pH buffer, the pH of the microenvironment around the peptide changes. This can alter the charge of the peptide, and if it approaches its isoelectric point, its solubility can decrease dramatically, leading to precipitation. To avoid this, add the acidic peptide stock solution drop-wise to the gently vortexing buffer. This gradual addition helps to avoid localized high concentrations and sudden pH shifts.
Q5: How can I detect and quantify APETx2 aggregation?
Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm can indicate the presence of light-scattering aggregates.
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to amyloid-like fibril structures, can be a sensitive method to detect certain types of aggregates.
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers and larger aggregates, allowing for quantification.
Troubleshooting Guides
Guide 1: Step-by-Step Protocol for Solubilizing APETx2
This guide provides a systematic approach to solubilizing lyophilized APETx2.
Experimental Protocol:
-
Initial Assessment: Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Solubility Test: Use a small aliquot of the peptide for initial solubility tests to avoid risking the entire sample.
-
Aqueous Solvent First: Attempt to dissolve the peptide in sterile, deionized water. Given that APETx2 is reported to be soluble in water up to 5 mg/ml, this is a good starting point.
-
Acidic Solution: If insolubility persists, prepare a stock solution in a dilute acidic solvent.
-
Add a small volume of 0.1% aqueous TFA or 10% aqueous acetic acid to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate briefly to dissolve the peptide completely.
-
-
Dilution into Final Buffer:
-
Ensure your final aqueous buffer is vortexing gently.
-
Slowly add the acidic stock solution drop-wise into the vortexing buffer to reach the desired final concentration.
-
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Data Presentation
The following table provides a guideline for the expected solubility of APETx2 in different solvent systems. Note that these are estimates based on the properties of APETx2 and general peptide solubility principles. Empirical testing is always recommended.
Table 1: APETx2 Solubility Guidelines
| Solvent System | Expected Solubility | Recommendations & Remarks |
| Deionized Water | Up to 5 mg/mL | Good starting point. Solubility may be pH-dependent due to residual TFA. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate to High | If insolubility occurs, try dissolving in an acidic solution first. |
| 0.1% Trifluoroacetic Acid (TFA) in Water | High | Recommended for creating a concentrated stock solution. |
| 10% Acetic Acid in Water | High | An alternative to TFA for creating an acidic stock solution. |
| Dimethyl Sulfoxide (DMSO) | High | Use for highly hydrophobic peptides. Add drop-wise to aqueous buffer. |
Mandatory Visualizations
Diagrams
Caption: A step-by-step workflow for troubleshooting APETx2 solubility issues.
Caption: Key intrinsic and extrinsic factors that can contribute to APETx2 aggregation.
References
- 1. Cyclisation increases the stability of the sea anemone peptide APETx2 but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 5. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing APETx2 TFA concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of APETx2 with a trifluoroacetic acid (TFA) counter-ion. Our goal is to help you achieve specific and reliable experimental results by minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is APETx2 and what is its primary mechanism of action?
APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4] Its primary mechanism of action is the potent and selective blockade of the acid-sensing ion channel 3 (ASIC3).[2][3][4][5][6] APETx2 also inhibits heteromeric channels that contain the ASIC3 subunit.[2][3][5][7][8]
Q2: What are the known off-target effects of APETx2?
While APETx2 is highly selective for ASIC3-containing channels, it has been shown to interact with other ion channels, particularly at higher concentrations. Documented off-target effects include the inhibition of voltage-gated sodium channels (NaV1.8 and NaV1.2) and the human ether-à-go-go-related gene (hERG) potassium channel.[9][10][11] This cross-reactivity is an important consideration in experimental design to avoid misinterpretation of results.
Q3: What is TFA and why is it present in my APETx2 sample?
TFA (trifluoroacetic acid) is a strong acid commonly used during the chemical synthesis and purification of peptides like APETx2.[12][13] It remains in the final lyophilized product as a counter-ion, electrostatically associated with the peptide.
Q4: Can the TFA counter-ion itself cause off-target effects?
Yes, the TFA counter-ion can have direct biological effects and interfere with experiments.[12] It has been reported to:
-
Affect cell proliferation, with some studies showing inhibition of cell growth at nanomolar concentrations.[12]
-
Act as an allosteric modulator of certain receptors.[12]
-
Interfere with spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR).[12]
Q5: How can I minimize the potential off-target effects of both APETx2 and TFA?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration of APETx2: Determine the optimal concentration for your specific application through careful dose-response studies.
-
Consider the purity of your APETx2 sample: Impurities from synthesis can contribute to off-target effects.
-
Be aware of the potential for TFA interference: For sensitive biological assays, it is highly recommended to exchange the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl) or acetate.[12][13][14]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected cellular toxicity or reduced cell viability. | 1. APETx2 concentration is too high, leading to off-target effects on essential ion channels. 2. The TFA counter-ion is exerting cytotoxic effects.[12] | 1. Perform a dose-response curve to determine the EC50 for the desired effect and use a concentration at or slightly above this value. 2. Exchange the TFA counter-ion for hydrochloride or acetate. |
| Inconsistent or unexpected electrophysiological recordings. | 1. APETx2 is inhibiting off-target ion channels (e.g., NaV or hERG channels) in your experimental system.[9][10][11] 2. TFA is allosterically modulating other ion channels.[12] | 1. Verify the expression of potential off-target channels in your cells. If present, use a lower concentration of APETx2 or a different ASIC3 blocker. 2. Perform control experiments with a TFA solution (at the same concentration as in your APETx2 stock) to assess its direct effects. Consider TFA counter-ion exchange. |
| Difficulty replicating published results. | 1. Differences in the salt form (TFA vs. HCl) of APETx2 used in the original study. 2. Variations in the purity of the APETx2 peptide. | 1. If possible, ascertain the counter-ion used in the original publication. If using a different salt form, be aware that this can influence the peptide's activity. 2. Obtain a certificate of analysis for your APETx2 to confirm its purity. |
Data Presentation
Table 1: IC50 Values of APETx2 for Various Ion Channels
| Target Ion Channel | Species | IC50 | Reference(s) |
| ASIC3 (homomeric) | Rat | 63 nM | [2][4][6] |
| Human | 175 nM | [2][9] | |
| ASIC2b + ASIC3 (heteromeric) | 117 nM | [2][3] | |
| ASIC1b + ASIC3 (heteromeric) | 0.9 µM | [2][3] | |
| ASIC1a + ASIC3 (heteromeric) | 2 µM | [2][3] | |
| NaV1.8 | Rat | ~2.6 µM | [11] |
| NaV1.2 | 114 nM | [9] | |
| hERG | Human | Inhibition observed | [10] |
Table 2: Potential Off-Target Effects of TFA
| Effect | Concentration Range | Cell Type/System | Reference(s) |
| Inhibition of cell growth | As low as 10 nM | Fetal rat osteoblasts | [12] |
| Alteration of peptide secondary structure | Not specified | General peptide characteristic | [12][14] |
| Allosteric modulation of glycine (B1666218) receptors | Not specified | Glycine receptors | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of APETx2 using Electrophysiology
Objective: To determine the lowest effective concentration of APETx2 that elicits the desired inhibitory effect on ASIC3 channels while minimizing off-target effects.
Methodology:
-
Cell Preparation: Culture cells expressing the target ASIC3 channels (e.g., CHO or HEK293 cells) on glass coverslips suitable for patch-clamp recording.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings.
-
Use a voltage protocol appropriate for activating ASIC3 channels (e.g., a rapid drop in extracellular pH from 7.4 to 6.0).
-
Establish a stable baseline recording of the acid-evoked current.
-
-
Dose-Response Analysis:
-
Prepare a series of APETx2 dilutions in the extracellular recording solution, ranging from sub-nanomolar to micromolar concentrations.
-
Apply each concentration of APETx2 to the cells for a sufficient incubation period (e.g., 2-5 minutes) before eliciting the acid-evoked current.
-
Record the peak current amplitude in the presence of each APETx2 concentration.
-
Wash out the APETx2 between applications to ensure the reversibility of the block.
-
-
Data Analysis:
-
Normalize the peak current at each APETx2 concentration to the control current (in the absence of APETx2).
-
Plot the normalized current as a function of the APETx2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Select a working concentration that achieves the desired level of inhibition (e.g., 80-90%) without being in vast excess.
-
Protocol 2: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Counter-ion Exchange
Objective: To replace the TFA counter-ion in a lyophilized APETx2 sample with the more biologically compatible HCl counter-ion.
Methodology:
-
Dissolution: Dissolve the lyophilized APETx2-TFA in a minimal amount of deionized water.
-
Acidification: Add a 10-fold molar excess of 0.1 M HCl to the peptide solution.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove the water and excess HCl.
-
Repetition: To ensure complete exchange, repeat steps 1-3 two more times.
-
Final Preparation: After the final lyophilization, dissolve the resulting APETx2-HCl powder in the desired experimental buffer.
-
Verification (Optional): The efficiency of the counter-ion exchange can be verified using techniques such as ion chromatography or NMR spectroscopy.
Visualizations
Caption: APETx2's intended and potential off-target signaling pathways.
Caption: Workflow for optimizing APETx2 concentration.
References
- 1. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 7. APETx2 - SB PEPTIDE [sb-peptide.com]
- 8. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 9. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 10. Understanding the molecular basis of toxin promiscuity: the analgesic sea anemone peptide APETx2 interacts with acid-sensing ion channel 3 and hERG channels via overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Counter-Ions in Peptides—An Overview | MDPI [mdpi.com]
How to ensure the long-term stability of APETx2 TFA in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of APETx2 TFA in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions for both the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Store sealed, away from moisture and light. |
| -20°C | 1 year | Store sealed, away from moisture and light. | |
| Stock Solution (in recommended solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
2. How should I reconstitute this compound?
It is recommended to reconstitute lyophilized this compound in high-purity, sterile water. APETx2 is soluble in water up to 5 mg/mL.[1] For a typical stock solution, you can dissolve the peptide to a concentration of 1-5 mg/mL. Briefly vortex to ensure the peptide is fully dissolved. For sensitive applications, filtering the solution through a 0.22 µm sterile filter is advisable.
3. What is the known stability of APETx2 in aqueous solution?
APETx2 has demonstrated good stability in aqueous solutions under specific laboratory storage conditions. When dissolved in water, it is stable for several months when stored at 4°C.[2] However, for long-term storage of reconstituted APETx2, freezing at -20°C or -80°C is recommended.
4. At what pH is this compound most stable?
5. Can I use common buffers like PBS or Tris to dissolve this compound?
There is limited specific data on the long-term stability of APETx2 in buffers such as PBS or Tris. However, for many peptides, these buffers are generally acceptable for short-term experimental use. When preparing solutions in buffers, it is important to consider potential interactions. For instance, phosphate (B84403) buffers can sometimes precipitate with certain compounds. For initial studies, it is recommended to use a simple buffer system or sterile water and to assess stability if the peptide is to be stored for extended periods in a specific buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of APETx2 in bioassay | Peptide Degradation: APETx2 is susceptible to enzymatic degradation by proteases like trypsin and pepsin.[2] | - Handle the peptide solution in a sterile environment to minimize microbial contamination which can introduce proteases.- If working with biological samples (e.g., cell lysates, plasma), be aware of endogenous proteases. Minimize incubation times where possible.- For long-term experiments, consider the use of protease inhibitors if compatible with the assay. |
| Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Ensure storage at the recommended -20°C or -80°C. | |
| Precipitation or cloudiness in the solution | Aggregation: Peptides can aggregate, especially at high concentrations, near their isoelectric point, or after repeated freeze-thaw cycles. | - Ensure the peptide is fully dissolved upon reconstitution. Gentle vortexing can help.- If aggregation is suspected, brief sonication may be attempted, but with caution as it can degrade some peptides.- Consider preparing a fresh stock solution at a slightly lower concentration.- Storing solutions at a pH away from the pI of 9.59 (e.g., pH 6-7.4) can help maintain solubility. |
| Low Solubility in the Chosen Buffer: The peptide may not be as soluble in a complex buffer as it is in water. | - Reconstitute the peptide in sterile water first to create a concentrated stock solution before diluting into your experimental buffer. | |
| Inconsistent experimental results | Oxidation: The cysteine residues in APETx2, which form three disulfide bridges, can be susceptible to oxidation, potentially affecting its structure and function. | - Use high-purity, degassed water or buffers for reconstitution to minimize dissolved oxygen.- Minimize the exposure of the solution to air by keeping vials tightly sealed.- For critical applications, consider preparing solutions fresh before use. |
| Inaccurate Peptide Concentration: Errors in reconstitution or dilution can lead to variability. | - Carefully follow the reconstitution protocol to ensure the correct initial concentration.- Use calibrated pipettes for all dilutions. |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a method to evaluate the stability of this compound in a given solution over time.
1. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
The buffer or solution in which stability is to be tested
-
HPLC system with a C18 column and UV detector
2. Preparation of APETx2 Solution:
-
Reconstitute this compound in the desired test solution (e.g., water, PBS pH 7.4) to a final concentration of 1 mg/mL.
-
Aliquot the solution into several sterile microcentrifuge tubes for different time points.
3. Incubation:
-
Store the aliquots under the desired storage condition (e.g., 4°C, 25°C, 37°C).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. HPLC Analysis:
-
At each time point, take one aliquot for analysis.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Gradient: A linear gradient suitable for eluting APETx2. A starting point could be a 30-minute linear gradient from 10% to 40% Mobile Phase B. This may need to be optimized.
-
Inject a consistent volume (e.g., 20 µL) of the APETx2 solution for each time point.
5. Data Analysis:
-
For the time point 0, identify the main peak corresponding to intact APETx2.
-
At subsequent time points, monitor the chromatogram for:
-
A decrease in the area of the main APETx2 peak.
-
The appearance of new peaks, which would indicate degradation products.
-
-
Calculate the percentage of intact APETx2 remaining at each time point relative to the initial (time 0) peak area.
Visualizations
Caption: APETx2 inhibits the ASIC3 signaling pathway in sensory neurons.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Acid-sensing ion channels in sensory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
Addressing variability in APETx2 TFA experimental results
Welcome to the technical support center for APETx2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2] It functions as a selective and reversible inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).[3] APETx2 directly interacts with the external side of the ASIC3 channel, thereby blocking its function.[3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a remnant of the purification process.
Q2: What are the known off-target effects of APETx2?
While APETx2 is a potent inhibitor of ASIC3, it also exhibits activity at other ion channels, most notably the voltage-gated sodium channel Nav1.8.[1][4] This off-target activity should be considered when designing experiments and interpreting data, especially at higher concentrations of APETx2.
Q3: How should I prepare and store this compound solutions?
For optimal stability, it is recommended to reconstitute lyophilized this compound in sterile water or a buffer at a slightly acidic pH (e.g., pH 5-6).[5] For NMR studies, a solution of APETx2 in an H₂O/D₂O mixture at pH 3 has been used.[6][7] Stock solutions should be prepared at a high concentration (e.g., 1 mM) and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][9] For short-term storage, a solution can be kept at 4°C for several months.[5] To prevent adsorption to container surfaces, the use of low-protein-binding tubes is recommended.
Q4: What is the significance of the TFA counter-ion?
Trifluoroacetic acid (TFA) is a counter-ion that remains from the peptide purification process. It is important to be aware that TFA itself can have biological effects. For instance, it has been shown to affect the secondary structure of peptides and can influence cell growth in vitro.[10] Therefore, for sensitive assays, it may be advisable to perform a counter-ion exchange to a more biologically inert salt, such as hydrochloride.
Troubleshooting Guides
Electrophysiology Experiments
Issue 1: High variability in IC50 values for ASIC3 inhibition.
-
Possible Cause 1: Different expression systems. The IC50 of APETx2 can vary between Xenopus oocytes and mammalian cell lines (e.g., COS or HEK293 cells).[1] This may be due to differences in post-translational modifications of the channel or the lipid environment of the membrane.
-
Solution: Be consistent with your expression system throughout a study. When comparing data to the literature, ensure the experimental systems are comparable.
-
Possible Cause 2: Presence of different ASIC subunits. APETx2 has different affinities for various homomeric and heteromeric ASIC channels.[3][8][9][11] The presence of other ASIC subunits in your experimental system can alter the apparent IC50.
-
Solution: Use a well-characterized, homogenous population of channels if possible. In native systems like primary neurons, be aware of the potential for mixed channel populations.[3][8][9][11]
-
Possible Cause 3: Species differences. The potency of APETx2 can differ between species (e.g., rat vs. human ASIC3).[1][2]
-
Solution: Use the appropriate species-specific channel for your research question and be mindful of this when comparing your results to published data.
-
Possible Cause 4: Experimental conditions. Factors such as the pH of the extracellular solution and the perfusion rate can influence the local concentration of APETx2 and the activation state of the channel.
-
Solution: Maintain stable and consistent experimental conditions, including pH, temperature, and perfusion speed.
Issue 2: Difficulty obtaining a stable whole-cell patch-clamp recording.
-
Possible Cause: General issues with the patch-clamp technique, not specific to APETx2. This can include problems with pipette fabrication, seal formation, or cell health.
-
Solution: Refer to general patch-clamp troubleshooting guides. Ensure your pipettes are of the correct resistance and are fire-polished. Use healthy, adherent cells and an appropriate recording solution. Minimize mechanical vibrations.
Calcium Imaging Assays
Issue: Low signal-to-noise ratio or inconsistent responses.
-
Possible Cause 1: Autofluorescence. Cellular components can emit their own fluorescence, which can obscure the signal from your calcium indicator.
-
Solution: Use a buffer with minimal background fluorescence. Consider photobleaching the autofluorescence before your experiment or using spectral unmixing if your imaging system allows.
-
Possible Cause 2: Weak calcium indicator signal. The signal from your calcium indicator may be too weak to detect changes in intracellular calcium.
-
Solution: Optimize the concentration of your calcium indicator. Consider using a brighter indicator or a different loading protocol.
-
Possible Cause 3: Cell stress or death. The experimental conditions, including the presence of APETx2 or the TFA counter-ion, may be causing cellular stress.
-
Solution: Ensure your imaging buffer is compatible with your cells and maintains their health. If you suspect TFA is an issue, consider a counter-ion exchange.
Cell Viability Assays
Issue: Unexpected effects on cell viability.
-
Possible Cause 1: Intrinsic toxicity of APETx2 at high concentrations. While generally used as a channel blocker, at very high concentrations, peptides can have non-specific effects on cell membranes.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your experiment and to identify any potential toxicity at higher concentrations.
-
Possible Cause 2: Effects of the TFA counter-ion. As mentioned, TFA can influence cell growth.[10]
-
Solution: Include a vehicle control with TFA at the same concentration as in your this compound solution to assess the effect of the counter-ion alone.
Data Summary Tables
Table 1: Inhibitory Concentration (IC50) of APETx2 on ASIC Channels
| Channel | Species | Expression System | IC50 | Reference |
| Homomeric ASIC3 | Rat | Xenopus oocytes | 63 nM | [3] |
| Homomeric ASIC3 | Rat | COS cells | 63 nM | |
| Homomeric ASIC3 | Human | COS cells | 175 nM | [1][2] |
| ASIC3-like current | Rat | Primary Sensory Neurons | 216 nM | [3][8][9][11] |
| Heteromeric ASIC2b+3 | Rat | COS cells | 117 nM | [3][8][9][11] |
| Heteromeric ASIC1b+3 | Rat | COS cells | 0.9 µM | [3][8][9][11] |
| Heteromeric ASIC1a+3 | Rat | COS cells | 2 µM | [3][8][9][11] |
Table 2: Off-Target Activity of APETx2
| Channel | Species | Expression System | IC50 | Reference |
| Nav1.8 | Rat | DRG neurons | 2.6 µM | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Reconstitute the peptide in sterile water or buffer to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW = 4675.02 g/mol ), add 213.9 µL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture:
-
Culture cells expressing the ASIC channel of interest (e.g., HEK293 or CHO cells) on glass coverslips. For primary neurons, follow established culture protocols.
-
-
Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose.
-
Internal Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP.
-
Activating Solution (e.g., pH 6.0): External solution with MES replacing HEPES, adjusted to the desired pH.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Approach a cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply the activating solution to elicit an ASIC current.
-
After the current returns to baseline, perfuse with the external solution containing the desired concentration of this compound for a predetermined time (e.g., 1-2 minutes).
-
Co-apply the activating solution with this compound and record the inhibited current.
-
Perform a washout with the external solution to observe the reversibility of the block.
-
Visualizations
Caption: APETx2 signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis and folding of APETx2, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 9. bluewellpeptides.com [bluewellpeptides.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Minimizing non-specific binding of APETx2 TFA in assays
Technical Support Center: APETx2 TFA
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing non-specific binding (NSB) of this compound in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
APETx2 is a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima.[1][2] It is a potent and selective inhibitor of the Acid-Sensing Ion Channel 3 (ASIC3), making it a valuable tool for studying pain pathways.[1][3][4] The Trifluoroacetate (TFA) is a counter-ion that remains from the peptide synthesis and purification process, specifically from reverse-phase HPLC.[5][6][7] The key properties of APETx2 that are relevant to handling and assay design are summarized in the table below.
Q2: What are the primary causes of non-specific binding with APETx2?
Non-specific binding of APETx2 typically arises from two main physicochemical properties:
-
Electrostatic Interactions: APETx2 is a basic peptide with a high isoelectric point (pI ≈ 9.59).[3] At physiological pH (~7.4), it carries a strong net positive charge. This charge can lead to strong, non-specific binding to negatively charged surfaces, such as standard polystyrene microplates, glass, and even certain cellular membranes.[8]
-
Hydrophobic Interactions: Like many peptides, APETx2 has hydrophobic regions that can adsorb to hydrophobic surfaces of plastic labware, leading to sample loss and high background signals.[9]
Q3: How can the TFA counter-ion interfere with my assay?
While often benign, residual TFA can sometimes cause issues:
-
Lowering pH: TFA is a strong acid and can slightly lower the pH of your stock solutions or assay buffer if present in high concentrations, potentially affecting your experiment's conditions.[6]
-
Direct Biological Effects: In some sensitive cell-based assays, TFA has been reported to have direct effects, such as inhibiting or stimulating cell growth, which could lead to confounding results.[5][6]
-
Reduced Sensitivity in Mass Spectrometry: TFA is known to cause ion suppression in mass spectrometry, reducing sensitivity.[10]
Q4: I'm observing high background or poor signal. What are the first troubleshooting steps?
The first steps should focus on modifying your assay buffer.
-
Incorporate a non-ionic detergent: Add 0.05% Tween-20 or Triton X-100 to all buffers (wash, dilution, and assay) to disrupt hydrophobic interactions.[9]
-
Add a blocking protein: Use a carrier protein like 0.1% - 1% Bovine Serum Albumin (BSA) in your assay buffer to block non-specific sites on your assay plates and labware.[9][11][12]
-
Increase the ionic strength: Add 50-150 mM NaCl to your buffer to shield electrostatic interactions.[9]
Physicochemical Data Summary
The properties of APETx2 are crucial for understanding its behavior in assays.
| Property | Value | Significance for Non-Specific Binding |
| Amino Acid Count | 42 | A relatively small peptide that can access various binding sites. |
| Molecular Weight | ~4558 Da | Standard for a peptide of this size.[3] |
| Isoelectric Point (pI) | ~9.59 | Highly basic; carries a strong net positive charge at neutral pH, driving electrostatic NSB.[3] |
| Primary Target | Acid-Sensing Ion Channel 3 (ASIC3) | Understanding the specific target helps differentiate specific from non-specific signals.[1][2][3] |
| Structure | 3 disulfide bridges, compact core | A stable structure, but surface-exposed residues govern its binding properties.[1][13] |
| Supplied Form | Trifluoroacetate (TFA) salt | The counter-ion can sometimes influence assay conditions.[5][7] |
Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered with this compound.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Electrostatic binding to plate/surface.2. Hydrophobic adsorption to plate/surface.3. Insufficient blocking. | 1. Increase ionic strength of buffers with 100-200 mM NaCl.[9]2. Add 0.05% Tween-20 to all buffers.[9]3. Increase blocking agent (e.g., BSA, Casein) concentration or incubation time. See Protocol 2 . |
| Low or No Specific Signal | 1. Adsorption of APETx2 to tubes and tips.2. Loss of activity due to aggregation.3. Incorrect buffer pH affecting peptide conformation or target binding. | 1. Pre-rinse all plasticware with buffer containing blocking agents. Use low-retention tips and tubes.2. Include 0.1% BSA or 0.05% Tween-20 in the peptide diluent.3. Verify buffer pH is optimal for the specific assay and target interaction. See Protocol 1 . |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inconsistent non-specific binding.2. Residual TFA affecting sensitive assays.3. Peptide aggregation. | 1. Implement a robust blocking and washing protocol consistently. See Protocol 2 .2. Consider a counter-ion exchange if TFA interference is suspected. See Protocol 3 .3. Briefly sonicate or vortex the stock solution before making dilutions. |
Detailed Experimental Protocols
Protocol 1: Optimizing Assay Buffer Conditions
This protocol provides a systematic approach to finding the optimal buffer composition to minimize NSB.
-
Establish a Baseline: Run your standard assay to confirm the issue (e.g., high background). Include a control with no APETx2.
-
Prepare Test Buffers: Start with your standard assay buffer and create variations. Test each condition independently first.
-
Ionic Strength Gradient: Prepare buffers with increasing NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Detergent: Add 0.05% (v/v) Tween-20 to your buffer.
-
pH Gradient: If your assay permits, test a range of pH values (e.g., 7.0, 7.4, 8.0), ensuring the peptide and target remain stable and active.
-
-
Test Conditions: Run the assay with each test buffer, keeping all other parameters constant.
-
Analyze Results: Compare the signal-to-noise ratio for each condition. The optimal buffer will yield the lowest background signal without significantly compromising the specific signal. Often, a combination of increased salt and a low concentration of detergent is most effective.
Protocol 2: Selection and Use of Blocking Agents
Blocking agents saturate non-specific binding sites on the assay surface.
-
Choose a Blocking Agent:
-
BSA (Bovine Serum Albumin): A good general-purpose blocker. Use at 0.1% to 2% (w/v). Not recommended for assays detecting phosphoproteins.[11]
-
Non-fat Dry Milk: A cost-effective alternative. Use at 1% to 5% (w/v). Do not use with avidin-biotin detection systems, as milk contains biotin.[11]
-
Casein: The primary protein in milk, available as a purified reagent. Use at 0.5% to 2% (w/v).
-
Synthetic Blockers (e.g., Polyvinylpyrrolidone - PVP): Useful for protein-free assays.[11]
-
-
Blocking Step:
-
Prepare the blocking solution in your chosen buffer (e.g., PBS or TBS).
-
Add the blocking solution to your assay wells, ensuring the entire surface is covered.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
-
Assay Diluent: After the initial blocking step, include a lower concentration of the blocking agent (e.g., 0.1% BSA) and a detergent (0.05% Tween-20) in the buffer used to dilute APETx2 and other reagents. This provides continuous blocking throughout the assay.[14]
-
Washing: Use a wash buffer containing a non-ionic detergent (e.g., PBST: PBS + 0.05% Tween-20) to effectively remove unbound reagents and reduce background.
Protocol 3: Counter-Ion Exchange (TFA to Acetate)
If TFA is suspected of interfering with your assay, it can be exchanged. This is an advanced procedure.
-
Preparation: Prepare a 10% acetic acid solution in HPLC-grade water.
-
Reconstitution: Dissolve the lyophilized this compound peptide in the 10% acetic acid solution.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize until the peptide is a dry powder.
-
Repeat: To ensure complete exchange, repeat the reconstitution and lyophilization steps two more times.
-
Final Product: The resulting peptide will be the acetate (B1210297) salt. Reconstitute in your desired buffer for your experiments. Note that the net peptide weight may change slightly.
Visual Guides & Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting non-specific binding.
Caption: A step-by-step workflow for troubleshooting APETx2 non-specific binding.
Caption: How blocking agents prevent non-specific binding of APETx2.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 4. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling APETx2 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing APETx2 TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the trifluoroacetate (B77799) salt of APETx2, a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima. It is a selective and reversible blocker of the Acid-Sensing Ion Channel 3 (ASIC3)[1][2]. Due to its specificity, APETx2 is a valuable tool for studying the physiological and pathological roles of ASIC3, particularly in pain perception[3].
Q2: What is the mechanism of action of APETx2?
A2: APETx2 directly inhibits the ASIC3 channel by acting on its external side[2]. This blockage is reversible and prevents the influx of ions that would normally occur when the channel is activated by acidic conditions.
Q3: What are the primary hazards associated with this compound and what safety precautions should be taken?
A3: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. When handling this compound, standard laboratory personal protective equipment (PPE) should be worn, including safety goggles with side-shields, protective gloves, and a lab coat. Due to the trifluoroacetic acid (TFA) salt, it is advisable to handle the compound in a well-ventilated area or a chemical fume hood.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and biological activity. Below are the recommended storage conditions for both the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 1 year |
| -80°C | Up to 2 years | |
| In Solvent | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Avoid repeated freeze-thaw cycles of reconstituted solutions. It is recommended to aliquot the stock solution into single-use volumes.
Reconstitution Protocol
Objective: To properly dissolve lyophilized this compound for use in experiments.
Materials:
-
This compound lyophilized powder
-
Sterile, high-purity water or a suitable buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Add Solvent: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration. APETx2 is soluble in water up to 5 mg/mL[4].
-
Dissolve: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation. If necessary, brief sonication in an ultrasonic water bath can aid in dissolution.
-
Aliquot and Store: Aliquot the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Improper solvent or technique. | Ensure you are using a recommended solvent like sterile water. Gently vortex and if needed, use brief sonication. |
| Inconsistent Experimental Results | Improper storage leading to degradation; repeated freeze-thaw cycles of stock solution. | Always aliquot stock solutions into single-use volumes. Ensure the peptide is stored at the correct temperature. Verify the purity of your batch with the certificate of analysis. |
| Low or No Biological Activity | Peptide degradation; incorrect concentration. | Prepare fresh stock solutions from lyophilized powder. Confirm the concentration of your stock solution. Ensure the experimental pH is compatible with APETx2 activity. |
| Precipitation in Solution | High concentration; incompatible buffer. | Use a lower stock concentration. Ensure the buffer used is compatible with the peptide. |
Experimental Protocols
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Inhibition
This protocol describes the methodology for assessing the inhibitory effect of APETx2 on ASIC3 channels expressed in a heterologous system (e.g., CHO or COS cells)[4].
1. Cell Preparation:
-
Culture cells expressing ASIC3 channels on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
2. Solutions:
-
External Solution (Normal pH): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
External Solution (Acidic): Same as the normal pH external solution, but with MES as the buffer and pH adjusted to the desired acidic level (e.g., 6.0) with HCl.
-
Internal Solution: 140 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.
-
APETx2 Stock Solution: Prepare a concentrated stock solution of this compound in sterile water (e.g., 1 mM).
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the normal pH external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a rapid pulse of the acidic external solution to elicit an ASIC3 current.
-
After recording a stable baseline current, co-apply the acidic solution with the desired concentration of APETx2. The inhibition of ASIC3 currents is rapid and should saturate within 30 seconds of APETx2 perfusion[4].
-
To test for reversibility, wash out the APETx2-containing solution with the normal pH external solution, and then re-apply the acidic solution alone[4].
4. Data Analysis:
-
Measure the peak amplitude of the ASIC3 current in the absence and presence of APETx2.
-
Calculate the percentage of inhibition.
-
To determine the IC₅₀ value, test a range of APETx2 concentrations and fit the data to a dose-response curve.
Visualizations
Mechanism of Action: APETx2 Inhibition of ASIC3 Channel
Caption: APETx2 directly blocks the ASIC3 ion channel pore from the extracellular side.
Experimental Workflow: Troubleshooting Inconsistent Results
References
- 1. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico assessment of interaction of sea anemone toxin APETx2 and acid sensing ion channel 3 [repository.cam.ac.uk]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APETx2 & the Trifluoroacetate (TFA) Counterion
Welcome to the technical support center for researchers using APETx2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential impact of the trifluoroacetic acid (TFA) counterion on the biological activity of APETx2, a selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).
Trifluoroacetic acid is commonly used during the synthesis and purification of peptides like APETx2, resulting in the peptide being supplied as a TFA salt.[1][2][3] While essential for production, residual TFA counterions can sometimes influence experimental outcomes.[4][5][6][7] This guide is designed to help you navigate potential issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my APETx2 sample?
A1: During solid-phase peptide synthesis and subsequent purification by reverse-phase HPLC, TFA is used as a cleavage agent and for ion-pairing to achieve good separation.[2][3] Consequently, the final lyophilized APETx2 peptide is often complexed with TFA as a counterion to balance the positive charges on the peptide.
Q2: Can the TFA counterion affect the biological activity of APETx2?
A2: While direct studies on APETx2 are limited, research on other peptides suggests that TFA counterions can potentially influence biological activity.[4][5][7] These effects can range from altering peptide conformation to directly impacting cellular assays.[2][5][7] However, it is noteworthy that the reported IC50 values for native APETx2 (purified from sea anemone) and chemically synthesized APETx2 are very similar, suggesting that any impact of the TFA counterion on its primary inhibitory activity at ASIC3 may be minimal.[8][9]
Q3: My experimental results with APETx2 are inconsistent. Could the TFA counterion be the cause?
A3: Inconsistent results can arise from various factors. However, the presence of residual TFA is a potential contributor to experimental variability.[5] TFA has been shown to affect cell growth and other cellular assays at concentrations as low as the nanomolar range.[5] If you are observing unexpected fluctuations in your data, considering the potential role of the TFA counterion is a valid troubleshooting step.
Q4: How can I remove or exchange the TFA counterion from my APETx2 sample?
A4: Several methods exist for TFA removal or exchange. The most common approaches involve:
-
Ion Exchange Chromatography: Using a strong anion exchange resin to replace TFA with a more biologically compatible counterion like acetate (B1210297) or hydrochloride.[10]
-
Repeated Lyophilization from HCl Solution: Dissolving the peptide in a dilute HCl solution and then lyophilizing. This process is repeated several times to sublimate away the TFA as an acid and replace it with chloride.[10][11]
-
HPLC-based Exchange: Utilizing a modified HPLC purification protocol with a different mobile phase additive, such as acetic acid, to exchange the counterion.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or inconsistent APETx2 potency (higher than expected IC50). | Potential interference from TFA counterion altering peptide-channel interaction or affecting cell health. | 1. Verify Peptide Concentration: Ensure accurate quantification of the peptide, as TFA can contribute to the total weight of the lyophilized powder.[3]2. Perform a Counterion Exchange: Exchange the TFA for a hydrochloride (HCl) or acetate salt and repeat the experiment to see if potency is restored or variability is reduced.[10][11]3. Control Experiment: Run a control experiment with the vehicle solution (containing a similar concentration of TFA as your peptide stock) to assess the direct effect of TFA on your assay system. |
| Observed cytotoxicity or unexpected cellular effects. | TFA itself can be toxic to cells, even at low concentrations.[5] | 1. Lower Peptide Concentration: If possible, use the lowest effective concentration of APETx2 to minimize TFA exposure.2. Counterion Exchange: Switch to an acetate or HCl salt of APETx2, as these are generally more biocompatible.[3]3. Wash Cells: After incubation with APETx2, thoroughly wash the cells to remove any residual peptide and counterions before downstream analysis. |
| Poor solubility of APETx2. | The salt form of a peptide can influence its solubility. | 1. Test Different Solvents: While water is a common solvent, solubility can sometimes be improved in buffers. Note that APETx2 has been successfully dissolved in distilled water for experiments.[10]2. Counterion Exchange: Exchanging the counterion to hydrochloride or acetate may alter the solubility characteristics of the peptide. |
Quantitative Data Summary
The biological activity of APETx2 is primarily defined by its half-maximal inhibitory concentration (IC50) against various ASIC channel subtypes. The data below is compiled from published literature.
| Target Channel | Species | IC50 | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [12][13][14] |
| Homomeric ASIC3 | Human | 175 nM | [12][15][16] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [12][15] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [12][15] |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [12][15] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [12] |
Note: The IC50 value for synthetic APETx2 (likely with a TFA counterion) was reported to be 67 nM on rat ASIC3, which is in close agreement with the 63 nM reported for the native toxin.[8]
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl) Salt
This protocol is adapted from standard peptide chemistry procedures.[10][11]
-
Dissolution: Dissolve the APETx2-TFA peptide in 100 mM HCl.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the solvent is removed.
-
Repeat (Optional but Recommended): For a more complete exchange, repeat steps 1-4 two more times.
-
Final Product: The resulting lyophilized powder will be the HCl salt of APETx2. Reconstitute in your desired experimental buffer.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology to Determine APETx2 Activity on ASIC3
This is a generalized protocol based on the methodology described for characterizing APETx2.[8][12]
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the rat or human ASIC3 channel.
-
Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Maintain a holding potential of -60 mV.
-
Solutions:
-
External Solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 12 mM dextrose.
-
Activating Solution (pH 5.5): Same as external solution, but with 10 mM MES instead of HEPES.
-
Internal Solution (pH 7.3): 119 mM K-gluconate, 15 mM KCl, 3.2 mM MgCl2, 5 mM EGTA, 5 mM HEPES, 5 mM K2ATP.
-
-
Application of APETx2:
-
Establish a stable baseline recording of ASIC3 currents by briefly applying the activating solution (pH 5.5).
-
Pre-incubate the cells with varying concentrations of APETx2 in the external solution (pH 7.4) for at least 30 seconds.
-
While still in the presence of APETx2, apply the activating solution to elicit the ASIC3 current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of APETx2. Plot the percentage of inhibition against the logarithm of the APETx2 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of APETx2 inhibition of the ASIC3 ion channel.
Caption: Troubleshooting workflow for potential TFA counterion effects.
References
- 1. mdpi.com [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis and folding of APETx2, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 16. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
How to prevent degradation of APETx2 TFA by proteases
Welcome to the technical support center for APETx2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its degradation by proteases during experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be losing activity in my cell culture experiments. What could be the cause?
A1: Loss of APETx2 activity in cell culture is often due to degradation by proteases secreted by cells or present in serum supplements. APETx2 is a 42-amino acid peptide that is susceptible to cleavage by common proteases.[1][2] To mitigate this, it is crucial to add a broad-spectrum protease inhibitor cocktail to your culture medium. Additionally, minimizing the duration of experiments and maintaining samples at low temperatures whenever possible can help preserve the peptide's integrity.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability and efficacy of this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3][4] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5]
-
Reconstituted Solution: Once dissolved, APETx2 is more vulnerable to degradation. For short-term storage (up to one week), store the solution at 2-8°C.[6] For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6]
Q3: I am conducting an in vivo study involving inflammatory models. How can I protect this compound from degradation?
A3: Inflammatory environments are rich in proteases, such as matrix metalloproteinases (MMPs) and serine proteases like elastase, which can rapidly degrade peptides.[7] When preparing this compound for in vivo administration, use a sterile, buffered solution and consider co-administration with a commercially available protease inhibitor cocktail formulated for in vivo use. The choice of cocktail should provide broad coverage against serine proteases and metalloproteinases. It is also advisable to perform pilot studies to determine the effective dose and stability of APETx2 in your specific model.
Q4: Which type of protease inhibitor cocktail should I use for my experiments with APETx2?
A4: The choice of protease inhibitor cocktail depends on the experimental system.
-
Neuronal Cell Cultures: These environments may contain metalloproteinases (e.g., ADAMs and MMPs) and serine proteases.[8][9] A broad-spectrum cocktail targeting these classes is recommended.
-
Inflammatory Models/Fluids: These are high in MMPs and serine proteases.[7][10] Use a cocktail with potent inhibitors for these classes. Many commercial cocktails contain inhibitors like AEBSF, Aprotinin (serine proteases), Bestatin (aminopeptidases), E-64 (cysteine proteases), Leupeptin (serine and cysteine proteases), and Pepstatin A (aspartic proteases).[11] For samples rich in metalloproteinases, ensure your cocktail includes a chelating agent like EDTA (unless it interferes with your downstream applications).[11]
Q5: How can I verify if my this compound is being degraded?
A5: You can assess the stability of your this compound sample using High-Performance Liquid Chromatography (HPLC). By analyzing samples at different time points during your experiment, you can quantify the amount of intact peptide remaining. A decrease in the peak corresponding to full-length APETx2 and the appearance of new peaks indicate degradation. See "Protocol 2: Assessing APETx2 Stability by HPLC" for a detailed method.
Data Presentation
The following tables summarize quantitative data regarding the stability of APETx2 and the composition of typical protease inhibitor cocktails.
Table 1: Stability of Wild-Type APETx2 in the Presence of Specific Proteases
| Protease | Condition | Incubation Time (hours) | Remaining Intact APETx2 (%) | Reference |
| Trypsin | Tryptic Digestion Assay | 2.8 | ~50 (Half-life) | [2] |
| Trypsin | Tryptic Digestion Assay | 48 | ~4 | [2] |
| Pepsin | Simulated Gastric Fluid (SGF) | 0.083 (5 mins) | ~50 (Half-life) | [2] |
| Pepsin | Simulated Gastric Fluid (SGF) | 2 | 0 | [2] |
| This data is derived from a study on wild-type APETx2 and illustrates its susceptibility to common proteases. |
Table 2: Example Composition of a Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class | Typical Concentration (1X) |
| AEBSF | Serine Proteases | 104 mM |
| Aprotinin | Serine Proteases | 80 µM |
| Bestatin | Aminopeptidases | 5 mM |
| E-64 | Cysteine Proteases | 1.5 mM |
| Leupeptin | Serine and Cysteine Proteases | 2 mM |
| Pepstatin A | Aspartic Proteases | 1.5 mM |
| EDTA (Optional) | Metalloproteases | Varies by manufacturer |
| Composition and concentrations are illustrative and may vary between commercial products. Always refer to the manufacturer's datasheet.[11] |
Experimental Protocols
Protocol 1: General Procedure for Using Protease Inhibitor Cocktails
This protocol provides a general guideline for adding protease inhibitor cocktails to experimental samples.
Materials:
-
This compound
-
Experimental buffer, cell culture medium, or lysis buffer
-
Broad-spectrum protease inhibitor cocktail (e.g., 100X stock solution in DMSO or ethanol)
-
Ice
Procedure:
-
Prepare your primary solution (e.g., cell culture medium, lysis buffer) and keep it on ice.
-
If using a lyophilized cocktail, reconstitute it according to the manufacturer's instructions to create a concentrated stock solution (e.g., 100X).
-
Immediately before use, add the protease inhibitor cocktail to your primary solution to achieve a 1X final concentration. For a 100X stock, this is typically a 1:100 dilution (e.g., 10 µL of cocktail per 1 mL of solution).[2]
-
Vortex briefly to ensure thorough mixing.
-
Add this complete, inhibitor-containing solution to your cells, tissue homogenate, or other experimental samples.
-
Keep the samples on ice throughout the procedure to further reduce protease activity.[5]
-
For ongoing experiments, such as long-term cell cultures, the stability of the inhibitors should be considered, and fresh medium with inhibitors may need to be replenished as recommended by the cocktail manufacturer.
Protocol 2: Assessing APETx2 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of APETx2 over time.
Materials:
-
This compound sample from your experiment (e.g., collected at various time points)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard of known concentration
Procedure:
-
Sample Preparation: At each desired time point of your experiment (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of your APETx2-containing solution. If necessary, stop the reaction by adding a strong acid or organic solvent, and centrifuge to remove any precipitates.
-
Standard Curve: Prepare a series of dilutions of the this compound standard to create a standard curve.
-
HPLC Analysis:
-
Inject a fixed volume of your first time-point sample (T=0) onto the HPLC column.
-
Run a linear gradient to separate the components. A typical gradient for a 42-amino acid peptide might be from 5% to 45% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using UV detection at 214 nm or 280 nm.
-
Identify the peak corresponding to intact APETx2 by comparing its retention time to the standard.
-
Integrate the area of the APETx2 peak. This represents 100% of the intact peptide at the start of the experiment.
-
-
Analyze Subsequent Time Points: Inject and analyze the samples from all subsequent time points using the same HPLC method.
-
Quantification:
-
For each time point, calculate the peak area of the intact APETx2.
-
Determine the percentage of remaining APETx2 at each time point relative to the T=0 sample.
-
Plot the percentage of intact APETx2 versus time to visualize the degradation profile. The half-life (t½) can be calculated from this curve.
-
Visualizations
Caption: Decision tree for troubleshooting this compound degradation issues.
References
- 1. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protease inhibitor cocktails | Abcam [abcam.com]
- 5. goldbio.com [goldbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. oatext.com [oatext.com]
- 8. Protease Inhibitor Cocktail | Applied Biological Materials Inc. [abmgood.com]
- 9. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to In Vivo Studies with APETx2 TFA
Welcome to the technical support center for researchers utilizing APETx2 TFA in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is APETx2 and what is its primary mechanism of action?
APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] Its primary mechanism of action is the inhibition of Acid-Sensing Ion Channel 3 (ASIC3) homomeric channels and ASIC3-containing heteromeric channels.[1][2][3][4] It acts on the external side of the channel, leading to a reversible blockade.[1][2][3][4]
Q2: What is the significance of the Trifluoroacetate (TFA) salt form of APETx2?
Synthetic peptides like APETx2 are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly utilizes trifluoroacetic acid (TFA) in the mobile phase.[5][6] Consequently, the final lyophilized peptide is typically a TFA salt. While essential for purification, residual TFA can have unintended biological effects and may interfere with experimental results.[5][7][8]
Q3: What are the known off-target effects of APETx2?
While APETx2 is highly selective for ASIC3, it can also inhibit other channels, particularly at higher concentrations. For instance, it has been shown to inhibit Nav1.8 voltage-gated sodium channels, which could contribute to its analgesic effects but also represents a potential off-target consideration.[9][10][11]
Q4: Is APETx2 toxic in vivo?
Intracisternal injections of APETx2 in mice at doses of 5, 10, and 20 μg did not show any neurotoxic symptoms up to 24 hours post-injection.[4][12] The behavior of these mice was reported to be identical to control mice injected with a physiological solution.[4][12] However, the potential for toxicity from the TFA counter-ion should be considered separately.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent behavioral effects | The TFA counter-ion may have its own biological activity, potentially affecting cell proliferation or acting as an allosteric regulator on other receptors.[8] | Consider exchanging the TFA counter-ion for a more biologically inert one, such as acetate (B1210297) or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a different acid solution.[7][8] |
| Local irritation or inflammation at the injection site | TFA is a strong acid and residual amounts in the peptide preparation could cause local tissue irritation. | Ensure the peptide solution is properly buffered to a physiological pH before administration. If irritation persists, consider counter-ion exchange. |
| Variability in drug efficacy between batches | The amount of residual TFA can vary between different synthesis and purification batches, leading to inconsistent biological effects. | Quantify the TFA content in your peptide stock. Methods like 19F-NMR or specific HPLC-based assays can be used for this purpose.[7] Standardize the TFA content or use batches with minimal TFA. |
| Poor solubility or stability of the reconstituted peptide | While APETx2 is soluble in water, the presence of TFA can sometimes affect the physicochemical properties of peptides.[5] APETx2 itself is susceptible to degradation by proteolytic enzymes.[13][14] | Reconstitute this compound in a buffer appropriate for your in vivo model. For long-term storage, follow the manufacturer's recommendations, typically storing at -20°C or below.[10] Prepare fresh solutions for each experiment to minimize degradation. |
| Observed effects do not align with known ASIC3 pharmacology | This could be due to off-target effects of APETx2 at the concentration used, or confounding effects of the TFA salt. | Perform dose-response studies to determine the optimal concentration of APETx2 for your model that minimizes off-target effects. Include a vehicle control containing the same concentration of TFA as your experimental group to differentiate the effects of the peptide from the counter-ion. |
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of APETx2 and a typical in vivo experimental workflow.
Caption: Mechanism of APETx2 inhibition of ASIC3 channels.
Caption: A generalized workflow for in vivo studies using this compound.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder in sterile, pyrogen-free saline or an appropriate buffer (e.g., PBS) to the desired stock concentration. Vortex gently to ensure complete dissolution.
-
Dilution: On the day of the experiment, dilute the stock solution to the final working concentration with sterile saline or buffer.
-
pH Adjustment: Check the pH of the final solution and adjust to physiological pH (7.2-7.4) if necessary, especially if high concentrations of the peptide are used, as residual TFA can lower the pH.
-
Control Group: Prepare a vehicle control solution containing the same buffer and, ideally, a similar concentration of TFA as the experimental group to account for any effects of the counter-ion.
2. Intrathecal Injection in Rodents
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Injection Site: Palpate the space between the L5 and L6 vertebrae.
-
Injection: Using a sterile microsyringe, carefully insert the needle into the intrathecal space. A slight tail-flick is often indicative of correct placement.
-
Volume: Inject a small volume (e.g., 5-10 µL for mice, 10-20 µL for rats) of the this compound or vehicle solution slowly.
-
Recovery: Allow the animal to recover from anesthesia in a warm, clean cage and monitor for any adverse effects.
Note: The optimal dose and administration route will vary depending on the specific animal model and research question. It is crucial to perform pilot studies to determine these parameters.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of APETx2 on various ASIC and Nav channels. This data is crucial for designing experiments and understanding potential off-target effects.
| Channel | Species | IC50 | Reference |
| ASIC3 (homomeric) | Rat | 63 nM | [1][3][4][9] |
| ASIC3 (homomeric) | Human | 175 nM | [4] |
| ASIC2b + ASIC3 | Rat | 117 nM | [1][3][4][9] |
| ASIC1b + ASIC3 | Rat | 0.9 µM | [1][3][4][9] |
| ASIC1a + ASIC3 | Rat | 2 µM | [1][3][4][9] |
| ASIC3-like current (sensory neurons) | Rat | 216 nM | [1][3][4] |
| Nav1.8 | Rat | ~2 µM | [9][11] |
| Nav1.2 | N/A | 114 nM | [10] |
Disclaimer: This information is intended for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 13. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclisation increases the stability of the sea anemone peptide APETx2 but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch Clamp Recordings with APETx2 TFA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using APETx2 TFA to achieve stable patch clamp recordings of Acid-Sensing Ion Channel 3 (ASIC3).
Frequently Asked Questions (FAQs)
Q1: What is APETx2 and how does it work?
APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4] It functions as a potent and selective blocker of ASIC3 channels.[2][5][6] APETx2 acts on the external side of the channel, reversibly inhibiting the peak current induced by a drop in extracellular pH without affecting the sustained current component or the channel's unitary conductance.[1][2][3] Its primary application is in studying the physiological and pathological roles of ASIC3, particularly in pain sensation associated with tissue acidosis.[6][7][8]
Q2: What is the selectivity profile of APETx2?
APETx2 is highly selective for ASIC3-containing channels. It effectively blocks homomeric rat and human ASIC3 channels, as well as certain heteromeric channels containing the ASIC3 subunit.[1][2][3][4] It has no significant effect on homomeric ASIC1a, ASIC1b, or ASIC2a channels.[1][3][4][9] However, it's important to note that at higher concentrations (in the micromolar range), APETx2 can also inhibit voltage-gated sodium channels, particularly NaV1.8.[2][10]
Q3: How should I prepare and store this compound?
-
Storage: Upon receipt, lyophilized this compound should be stored at -20°C.[11]
-
Reconstitution: For a stock solution, reconstitute the peptide in high-purity water or a suitable saline buffer.[5][11] For example, a 1 mM stock can be prepared and then further diluted in the external recording solution to the desired final concentration.
-
Solution Stability: Once reconstituted in water, APETx2 solutions are reported to be stable for months when stored at 4°C.[8] However, for optimal performance and to avoid degradation, it is best practice to prepare fresh dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles of the stock.
Quantitative Data Summary
The inhibitory concentrations (IC₅₀) of APETx2 vary depending on the specific channel composition and species. The following table summarizes key quantitative data for APETx2 activity.
| Channel Type | Species | IC₅₀ Value | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [1][3][4] |
| Homomeric ASIC3 | Human | 175 nM | [1][2] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][3] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [1][3][4] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [1][3][4] |
| Heteromeric ASIC1a+3 | Rat | 2.0 µM | [1][3][4] |
| NaV1.8 | Rat | ~2.6 µM | [10] |
| NaV1.2 / NaV1.8 | Not Specified | 114 nM / 55 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of APETx2 Working Solution
-
Prepare Stock Solution: Start with lyophilized this compound. To create a 1 mM stock solution, add the appropriate volume of sterile, deionized water. For example, to a vial containing 0.1 mg of APETx2 (MW: 4561.06 g/mol ), add 21.9 µL of water. Gently vortex to ensure the peptide is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw a stock aliquot. Dilute the stock solution into your standard external recording solution to the desired final concentration (e.g., 100 nM - 1 µM). Ensure thorough mixing. It is recommended to include 0.1% bovine serum albumin (BSA) in the external solution to prevent the peptide from adhering to the perfusion system tubing.[10]
Protocol 2: Whole-Cell Patch Clamp Recording of ASIC3 Currents with APETx2 Application
-
Cell Preparation: Culture cells expressing ASIC3 channels (e.g., CHO or HEK cells, or primary sensory neurons) on glass coverslips suitable for patch clamp recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Using a micropipette filled with the appropriate internal solution, approach a target cell and form a gigaohm seal ( >1 GΩ).[12]
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[12][13]
-
-
Record Baseline Currents:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[12]
-
Establish a stable baseline recording for several minutes.
-
To activate ASIC3 channels, rapidly switch the perfusion to an external solution with a low pH (e.g., pH 6.6 or lower).[1] Record the resulting inward current.
-
Wash out the acidic solution with the standard external solution (e.g., pH 7.4) until the current returns to baseline. Repeat this acidic stimulation to ensure a stable and reproducible baseline response.
-
-
Apply APETx2:
-
Perfuse the cell with the external solution containing the desired concentration of APETx2 for a minimum of 30-60 seconds prior to the acidic stimulus.[1]
-
While still in the presence of APETx2, apply the low-pH solution and record the current. A reduction in the peak current amplitude indicates inhibition by APETx2.
-
-
Washout:
Troubleshooting Guide
Problem 1: I'm not observing any inhibition of my acid-evoked currents after applying APETx2.
-
Is your channel actually ASIC3? Confirm the identity of the channel using other pharmacological tools or molecular methods. APETx2 is highly selective and will not block ASIC1a, ASIC1b, or ASIC2a homomers.[1][3][4]
-
Is the APETx2 concentration sufficient? The IC₅₀ can vary based on the specific heteromeric composition of the channel.[1] Try a range of concentrations. For an unknown ASIC3-containing channel, starting with 1-2 µM is a reasonable approach.
-
Has the peptide degraded? Ensure your stock solution was stored correctly and that working solutions are made fresh. Peptides can be susceptible to enzymatic degradation.[7][8]
-
Is the peptide sticking to your perfusion system? Peptides can adsorb to plastic tubing. Include 0.1% BSA in your external solution to minimize non-specific binding.[10]
-
Is the application time long enough? Ensure you are pre-incubating the cell with APETx2 for at least 30-60 seconds before the acid application to allow for binding.[1]
Problem 2: My patch clamp recordings are unstable or the seal is lost after applying APETx2.
-
This is unlikely to be a direct effect of APETx2. The toxin itself does not typically affect membrane stability. The instability is more likely related to general patch clamp issues.
-
Check Seal Quality: Ensure you start with a high-quality, stable gigaohm seal before any drug application.[12]
-
Solution Osmolarity: Verify that the osmolarity of your internal and external solutions are correctly balanced. A mismatch can cause cell swelling or shrinking, leading to seal instability.
-
Mechanical Stability: Check for any drift in the pipette or microscope stage and ensure the anti-vibration table is functioning correctly.[15]
-
Solution Purity: Filter all your solutions (internal and external) to remove any particulate matter that could clog the pipette or disrupt the seal.[15]
Problem 3: The effect of APETx2 is slow to wash out or appears irreversible.
-
Increase Washout Time: While APETx2's effect is reversible, complete washout may take several minutes of continuous perfusion with the control external solution.
-
Check Perfusion System: Ensure your perfusion system has a fast exchange time and minimal dead volume. A slow or inefficient system can lead to a prolonged presence of the toxin at the cell surface.
-
Consider Channel Composition: The dissociation kinetics of APETx2 might vary slightly between different ASIC3-containing heteromers.
Problem 4: I'm seeing effects that suggest off-target activity.
-
Check Your Concentration: At concentrations above 1 µM, APETx2 has been shown to inhibit NaV1.8 channels.[10] If you are studying sensory neurons that express both ASIC3 and NaV1.8, be aware of this potential dual action.
-
Use Control Cells: Test the effect of APETx2 on cells that do not express ASIC3 to identify any non-specific effects on other channels present in your preparation.
-
Verify Specificity: If you observe changes in action potential firing in current-clamp mode, this could be due to the inhibition of NaV channels in addition to ASIC3.[10]
Visual Guides
Caption: Mechanism of APETx2 inhibition on the ASIC3 channel.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclisation increases the stability of the sea anemone peptide APETx2 but decreases its activity at acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 10. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. APETx2 - SB PEPTIDE [sb-peptide.com]
- 15. scientifica.uk.com [scientifica.uk.com]
Validation & Comparative
APETx2 TFA vs. Amiloride: A Comparative Analysis of ASIC3 Selectivity
In the realm of neuroscience and pharmacology, the precise modulation of ion channels is paramount for both research and therapeutic development. Acid-sensing ion channel 3 (ASIC3) has emerged as a key player in pain perception, particularly in inflammatory and acidic conditions. Consequently, the development of selective inhibitors for ASIC3 is of significant interest. This guide provides a detailed comparison of two notable ASIC3 inhibitors: the peptide toxin APETx2 TFA and the small molecule diuretic amiloride (B1667095), with a focus on their selectivity and the experimental data supporting their characterization.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of the channel by 50%. A lower IC50 value indicates a higher potency. Experimental data clearly demonstrates that this compound is a significantly more potent and selective inhibitor of ASIC3 than amiloride.
| Compound | Target | Species | IC50 Value | Reference |
| This compound | rat ASIC3 | Rat | 63 nM - 67 nM | [1][2] |
| human ASIC3 | Human | 175 nM | [2][3] | |
| heteromeric ASIC2b+3 | Rat | 117 nM | [2][4] | |
| heteromeric ASIC1b+3 | Rat | 0.9 µM | [2][4] | |
| heteromeric ASIC1a+3 | Rat | 2 µM | [2][4] | |
| Amiloride | rat ASIC3 | Rat | 18.6 µM - 63 µM | [5][6] |
As the data indicates, this compound inhibits rat ASIC3 at nanomolar concentrations, making it several orders of magnitude more potent than amiloride, which has an IC50 in the micromolar range. This high potency translates to greater selectivity, as lower concentrations of this compound can be used to specifically target ASIC3 with minimal off-target effects. In contrast, the higher concentrations of amiloride required for ASIC3 inhibition may lead to non-specific interactions with other ion channels and cellular targets.
It is also noteworthy that APETx2 shows selectivity for homomeric ASIC3 and certain ASIC3-containing heteromers, with less affinity for other ASIC subtypes like ASIC1a, ASIC1b, and ASIC2a.[2][4] Amiloride, on the other hand, is a known blocker of a wider range of ion channels, including various epithelial sodium channels (ENaCs) and other ASIC subtypes.
Experimental Methodologies
The determination of the inhibitory potency of this compound and amiloride on ASIC3 channels predominantly relies on electrophysiological techniques, specifically the whole-cell voltage-clamp method.
Whole-Cell Voltage-Clamp Recording Protocol
-
Cell Preparation: Chinese Hamster Ovary (CHO) or COS-7 cells are transfected with the cDNA encoding for the specific ASIC3 subunit (rat or human) to ensure its expression in the cell membrane.
-
Electrophysiological Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.
-
Voltage Clamp: The membrane potential of the cell is held constant (clamped) at a specific voltage, typically -60 mV.
-
Channel Activation: The extracellular solution is rapidly exchanged to one with a lower pH (e.g., pH 6.0 or 5.5) to activate the proton-sensitive ASIC3 channels. This influx of positive ions (primarily Na+) generates an inward electrical current.
-
Inhibitor Application: To determine the IC50, the cells are pre-incubated with varying concentrations of the inhibitor (this compound or amiloride) for a short period before the acidic solution is applied.
-
Data Analysis: The peak inward current in the presence of the inhibitor is measured and compared to the control current (without the inhibitor). The percentage of inhibition is plotted against the inhibitor concentration, and the data is fitted with a dose-response curve to calculate the IC50 value.[1]
ASIC3 Signaling Pathway in Nociception
ASIC3 channels are predominantly expressed in peripheral sensory neurons and are activated by a decrease in extracellular pH, a common feature of tissue inflammation, ischemia, and injury.[7] The activation of ASIC3 leads to the depolarization of the neuronal membrane, which can trigger the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. Various inflammatory mediators can modulate ASIC3 activity, enhancing its sensitivity to protons.
Caption: ASIC3 signaling pathway in pain perception.
Conclusion
References
- 1. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 5. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
APETx2 TFA vs. PcTx1: A Comparative Guide to ASIC Subtype Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent peptide inhibitors of Acid-Sensing Ion Channels (ASICs): APETx2 TFA and PcTx1. ASICs are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain perception, mechanosensation, and neuronal injury. The selective inhibition of specific ASIC subtypes is a critical area of research for the development of novel therapeutics. This document outlines the inhibitory profiles, mechanisms of action, and experimental protocols for this compound and PcTx1 to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and PcTx1
APETx2 (Anemone Peptide Toxin 2) is a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima.[1][2][3] It is a selective inhibitor of ASIC3-containing channels.[2][3][4][5] The trifluoroacetate (B77799) (TFA) salt is a common formulation for this peptide.
PcTx1 (Psalmotoxin 1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[6] It is a potent and highly selective inhibitor of homomeric ASIC1a channels.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and PcTx1 against various rat and human ASIC subtypes. This data highlights the distinct specificity profiles of these two toxins.
| Target ASIC Subtype | This compound IC50 | PcTx1 IC50 |
| Homomeric Channels | ||
| rat ASIC1a | No effect | ~0.35 - 1 nM[7] |
| human ASIC1a | No effect | ~3.2 nM |
| rat ASIC1b | No effect | Potentiates[8][9] |
| human ASIC1b | No effect | Potentiates[8] |
| rat ASIC2a | No effect | No effect |
| rat ASIC3 | 63 nM[2][3][5] | No effect |
| human ASIC3 | 175 nM[2] | No effect |
| Heteromeric Channels | ||
| rat ASIC1a/2a | No effect | No inhibition, may potentiate[8] |
| rat ASIC1a/2b | Not reported | ~3 nM[7] |
| rat ASIC1a+3 | 2 µM[2][4][5] | Not reported |
| rat ASIC1b+3 | 0.9 µM[2][4][5] | Not reported |
| rat ASIC2a+3 | No effect[2][4][5] | Not reported |
| rat ASIC2b+3 | 117 nM[2][4][5] | Not reported |
Mechanism of Action
While both APETx2 and PcTx1 are inhibitory, they achieve this through different mechanisms and by targeting distinct structural features of the ASIC channels.
This compound: The precise binding site of APETx2 on ASIC3 has not been fully elucidated, but it is known to act on the extracellular side of the channel.[2][3][5] It is suggested that the interaction surface for APETx2 involves its N-terminus and a β-turn connecting two of its β-strands.[1] APETx2 inhibits the transient peak current of ASIC3 without affecting the sustained current.[2]
PcTx1: PcTx1 acts as a gating modifier of ASIC1a.[7][10] It binds to a region on the channel known as the "acidic pocket," which is located at the interface between subunits in the extracellular domain.[7][11] By binding to this pocket, PcTx1 increases the apparent affinity of the channel for protons (H+).[12][13] This shift in proton sensitivity leads to the channel entering a desensitized state at physiological pH, rendering it unable to be activated by a subsequent drop in pH.[7][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways associated with ASIC1a and ASIC3 activation and a general workflow for assessing inhibitor potency.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound and PcTx1 on ASIC subtypes using whole-cell patch-clamp electrophysiology on a heterologous expression system (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transiently transfect cells with the cDNA encoding the desired human or rat ASIC subunit(s) using a suitable transfection reagent. A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression before recording.
2. Electrophysiological Recording:
-
Prepare intracellular (pipette) and extracellular (bath) solutions.
-
Intracellular solution (example): 110 mM KCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, 1 mM MgCl2, adjusted to pH 7.2 with KOH.
-
Extracellular solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, adjusted to pH 7.4 with NaOH.
-
Acidic stimulation solution: Extracellular solution adjusted to the desired acidic pH (e.g., pH 6.0) with HCl.
-
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Obtain a whole-cell patch-clamp configuration on a transfected cell. Clamp the membrane potential at -60 mV.
-
Use a rapid solution exchange system to apply different extracellular solutions.
3. Data Acquisition and Analysis:
-
Establish a stable baseline current by applying the acidic stimulation solution for a brief period (e.g., 2-5 seconds) followed by a return to the pH 7.4 extracellular solution. Repeat this until a consistent current amplitude is observed.
-
Prepare a series of dilutions of this compound or PcTx1 in the pH 7.4 extracellular solution.
-
To determine the IC50, apply a specific concentration of the inhibitor for a set pre-incubation time (e.g., 1-2 minutes) before co-applying the inhibitor with the acidic stimulation solution.
-
Record the peak current amplitude in the presence of the inhibitor.
-
Wash out the inhibitor with the pH 7.4 extracellular solution until the current response to the acidic stimulus returns to the baseline level.
-
Repeat the process for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the control baseline current.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
Conclusion
This compound and PcTx1 are invaluable pharmacological tools for the study of ASIC function. Their distinct subtype selectivities make them ideal for dissecting the roles of ASIC1a and ASIC3 in various physiological and disease models. APETx2 is the preferred inhibitor for studies focusing on ASIC3-mediated processes, such as certain types of pain. PcTx1, with its high potency and selectivity for ASIC1a, is a powerful probe for investigating the role of this subtype in conditions like ischemic stroke and synaptic plasticity. A thorough understanding of their respective mechanisms of action and inhibitory profiles, as outlined in this guide, is crucial for the accurate interpretation of experimental results and the advancement of ASIC-targeted drug discovery.
References
- 1. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 4. APETx2 - SB PEPTIDE [sb-peptide.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of acid-sensing ion channel (ASIC) 1 with the tarantula toxin psalmotoxin 1 is state dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides inhibitors of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. scholars.unh.edu [scholars.unh.edu]
APETx2 TFA: A Comparative Analysis of its Inhibitory Action on Human versus Rat ASIC3 Channels
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of APETx2 trifluoroacetate (B77799) (TFA) on human and rat Acid-Sensing Ion Channel 3 (ASIC3). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in pain research and the development of novel analgesic therapies.
Executive Summary
APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective blocker of ASIC3 channels, which are key players in pain perception.[1] This document outlines the differential inhibitory potency of APETx2 TFA on human and rat ASIC3, supported by experimental data and detailed protocols. The findings indicate that while APETx2 inhibits both species' ASIC3 channels, it exhibits a higher affinity for the rat ortholog.
Comparative Inhibitory Potency
This compound demonstrates a notable difference in its inhibitory concentration (IC50) between human and rat ASIC3 channels. The IC50 value for rat ASIC3 is consistently reported to be approximately 2.8 times lower than that for human ASIC3, signifying a stronger inhibitory effect on the rat channel.
| Species | Channel | IC50 (nM) | Key Findings |
| Rat | Homomeric ASIC3 | 63[1][2][3][4][5][6] | APETx2 reversibly inhibits the peak current of rat ASIC3.[2][3] |
| Human | Homomeric ASIC3 | 175[1][2][4] | APETx2 also reversibly inhibits the human ASIC3 peak current.[2] |
Experimental Validation Workflow
The validation of this compound's inhibitory effect on ASIC3 channels typically follows a standardized electrophysiological workflow. This involves the heterologous expression of the target channel in a cellular system and subsequent measurement of ion channel activity in the presence of the inhibitor.
Detailed Experimental Protocols
The following protocols are standard methods for assessing the inhibitory activity of compounds on ASIC3 channels.
1. Heterologous Expression of ASIC3 Channels:
-
Cell Lines: Xenopus laevis oocytes or mammalian cell lines such as COS-7 or CHO cells are commonly used.[2][7][8]
-
Transfection/Injection:
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp or two-electrode voltage-clamp (for oocytes) techniques are employed to measure ion channel currents.[2][7][8]
-
Solutions: The standard extracellular solution is buffered to pH 7.4. To activate ASIC3 channels, the pH of the extracellular solution is rapidly dropped, typically to a pH of 6.0 or lower.[2][7]
-
Inhibitor Application: this compound is added to the extracellular solution at varying concentrations to determine the dose-dependent inhibition. The toxin is typically pre-applied for a short duration (e.g., 30 seconds) before the acid stimulus.[2][10]
-
Data Acquisition: Currents are recorded and analyzed using appropriate software. The peak current amplitude in the presence of the inhibitor is compared to the control current to determine the percentage of inhibition.
ASIC3 Signaling Pathway in Nociception
ASIC3 channels are primarily expressed in peripheral sensory neurons and are activated by a drop in extracellular pH, a hallmark of tissue injury and inflammation.[11][12] The activation of ASIC3 leads to the influx of cations, depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[11] Various inflammatory mediators can modulate ASIC3 activity, enhancing the pain signal.[11][12][13]
Conclusion
This compound is a valuable pharmacological tool for studying the role of ASIC3 in pain. The data clearly indicates a higher potency of this compound in inhibiting rat ASIC3 compared to human ASIC3. This species-specific difference is crucial for the interpretation of preclinical data and its translation to human physiology. Researchers should consider these differences when designing experiments and interpreting results in the context of drug discovery and development.
References
- 1. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 6. Chemical synthesis and folding of APETx2, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 12. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A comprehensive guide for researchers and drug development professionals on the selectivity profile of the peptide toxin APETx2, with a focus on its interaction with the voltage-gated sodium channel Nav1.8 and other related ion channels. This guide provides quantitative data, detailed experimental protocols, and visualizations to facilitate an objective comparison of APETx2's performance.
APETx2, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, is a well-established inhibitor of acid-sensing ion channel 3 (ASIC3).[1][2][3][4][5][6][7] Its potent and selective action on ASIC3 has positioned it as a valuable pharmacological tool for studying the role of this channel in pain perception.[7][8][9] However, a thorough understanding of its cross-reactivity with other ion channels is crucial for its application in research and potential therapeutic development. This guide presents a detailed comparison of APETx2's activity on its primary target, ASIC3, versus its off-target effects on other ion channels, including the voltage-gated sodium channel Nav1.8.
Quantitative Comparison of APETx2 Activity Across Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of APETx2 on various ion channels, providing a clear overview of its selectivity profile. The data is compiled from studies utilizing heterologous expression systems and primary neuron cultures.
| Ion Channel | Species | Expression System | IC50 | Reference |
| ASIC3 (homomeric) | Rat | Xenopus oocytes / COS cells | 63 nM | [1][2][3] |
| Human | 175 nM | [4][10] | ||
| ASIC1a (homomeric) | Rat | No effect | [1][2][3] | |
| ASIC1b (homomeric) | Rat | No effect | [1][2][3] | |
| ASIC2a (homomeric) | Rat | No effect | [1][2][3] | |
| ASIC1a+3 (heteromeric) | Rat | 2 µM | [1][2][3] | |
| ASIC1b+3 (heteromeric) | Rat | 0.9 µM | [1][2][3] | |
| ASIC2b+3 (heteromeric) | Rat | 117 nM | [1][2][3] | |
| ASIC2a+3 (heteromeric) | Rat | No effect | [1][2] | |
| Nav1.8 | Rat | DRG neurons | ~2.6 µM | [11][12] |
| Nav1.8 | Xenopus oocytes | Inhibition confirmed | [11][12] | |
| Nav1.2 | 114 nM | |||
| Nav1.5 | No significant effect at 1 µM | [13] | ||
| TTX-S Nav Channels | Rat | DRG neurons | Small inhibition | [11] |
| Kv Channels | No effect at 300 nM (partial inhibition of Kv3.4 at 3 µM) | [11] |
Experimental Protocols
A fundamental technique for assessing the cross-reactivity of a compound like APETx2 is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in response to the compound. Below is a generalized protocol for such an experiment.
Protocol: Whole-Cell Patch-Clamp Recording for Assessing APETx2 Cross-Reactivity
1. Cell Preparation:
- Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific Nav or ASIC channel, or primary dorsal root ganglion (DRG) neurons).
- Plate cells on glass coverslips for recording.
2. Electrophysiology Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
- The external solution should be appropriate for the ion channel being studied (e.g., containing specific ions and buffered to a physiological pH).
3. Recording Procedure:
- Establish a whole-cell configuration by forming a giga-seal between the pipette and the cell membrane and then rupturing the membrane patch.
- Clamp the cell at a holding potential appropriate for the target channel (e.g., -80 mV for Nav channels).
- Apply voltage steps or ramps to elicit channel activation and record the resulting currents. For acid-sensing ion channels, a rapid change in the extracellular pH is used to activate the channel.[1]
4. Compound Application:
- Prepare a stock solution of APETx2 TFA in the appropriate solvent and dilute it to the desired concentrations in the external solution.
- Perfuse the cells with the control external solution to establish a baseline recording.
- Apply the APETx2-containing solution to the cell and record the channel activity.
- Wash out the compound with the control solution to check for reversibility of the effect.
5. Data Analysis:
- Measure the peak current amplitude in the presence and absence of different concentrations of APETx2.
- Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the APETx2 concentration.
- Fit the data with a Hill equation to determine the IC50 value.
Visualizing Experimental Workflow and Selectivity
To further clarify the experimental process and the selectivity profile of APETx2, the following diagrams are provided.
Caption: Experimental workflow for assessing ion channel cross-reactivity.
Caption: APETx2 ion channel selectivity profile.
Discussion and Conclusion
The data clearly demonstrates that APETx2 is a potent inhibitor of ASIC3-containing channels.[1][2][3] While it exhibits high selectivity for ASIC3 over other homomeric ASIC channels like ASIC1a, ASIC1b, and ASIC2a, it also shows significant activity against certain heteromeric ASIC channels.[1][2][3]
Importantly, this guide highlights the cross-reactivity of APETx2 with certain voltage-gated sodium channels. Notably, it inhibits Nav1.8 with an IC50 in the micromolar range.[11][12] This interaction is significant as Nav1.8 is a key channel involved in pain signaling in sensory neurons. The dual action of APETx2 on both ASIC3 and Nav1.8 could be advantageous for its potential analgesic effects.[11][12] However, researchers using APETx2 as a selective ASIC3 blocker in vivo should be aware of this off-target activity, especially when using concentrations in the micromolar range.[11][12] The inhibition of Nav1.2 at nanomolar concentrations also warrants consideration in experimental design.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 5. APETx2 - SB PEPTIDE [sb-peptide.com]
- 6. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 7. Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 11. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
APETx2 TFA: A Comparative Analysis of its Effects on ASIC Channel Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of APETx2 trifluoroacetate (B77799) (TFA), a peptide toxin isolated from the sea anemone Anthopleura elegantissima, on various Acid-Sensing Ion Channel (ASIC) subunits. The data presented here is compiled from multiple studies to offer a comprehensive overview for researchers investigating ASIC channel pharmacology and its potential therapeutic applications.
Overview of APETx2 Specificity
APETx2 is a 42-amino-acid peptide that has been identified as a potent and selective inhibitor of homomeric ASIC3 channels and heteromeric channels containing the ASIC3 subunit.[1][2][3][4] Its discovery has been a significant step in distinguishing the physiological roles of different ASIC channel compositions, particularly in the context of pain perception where ASIC3 is prominently expressed.[5][6] The toxin acts on the external side of the channel, causing a reversible inhibition of the acid-evoked current without altering the channel's unitary conductance.[1][2][3]
While highly selective for ASIC3-containing channels, it is crucial to note that APETx2 is largely ineffective against homomeric ASIC1a, ASIC1b, and ASIC2a channels.[1][2][4] However, its effects on heteromeric channels are more nuanced, with inhibitory potency varying based on the subunit composition.[1][2][3] Recent evidence also suggests potential off-target effects at higher concentrations, including potentiation of ASIC1b and ASIC2a currents and inhibition of certain voltage-gated sodium channels, which should be considered in experimental design.[3][7][8]
Quantitative Comparison of APETx2 Activity on ASIC Subunits
The following table summarizes the inhibitory concentrations (IC₅₀) of APETx2 on various rat ASIC channel subunit combinations, as determined by electrophysiological studies in heterologous expression systems.
| Channel Subunit Composition | APETx2 IC₅₀ | Efficacy |
| Homomeric Channels | ||
| ASIC1a | No effect | N/A |
| ASIC1b | No effect | N/A |
| ASIC2a | No effect | N/A |
| ASIC3 (rat) | 63 nM[1][2][3][9] | High-affinity inhibitor |
| ASIC3 (human) | 175 nM[2][9] | High-affinity inhibitor |
| Heteromeric Channels | ||
| ASIC1a + ASIC3 | 2 µM[1][2][3] | Low-affinity inhibitor |
| ASIC1b + ASIC3 | 0.9 µM[1][2][3] | Moderate-affinity inhibitor |
| ASIC2a + ASIC3 | No effect | N/A |
| ASIC2b + ASIC3 | 117 nM[1][2][3] | High-affinity inhibitor |
Key Experimental Protocols
The data presented above were primarily generated using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes or whole-cell patch-clamp in mammalian cell lines (e.g., COS cells) expressing specific ASIC subunits.
Heterologous Expression of ASIC Channels
-
Vector Preparation : cDNA encoding the desired rat or human ASIC subunits (e.g., ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3) are subcloned into an appropriate expression vector (e.g., pCDNA3 for mammalian cells or pGEM-HE for oocytes).
-
Cell Culture and Transfection :
-
COS-7 Cells : Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For co-expression of heteromeric channels, a mixture of the corresponding plasmids is transfected into the cells using a lipid-based transfection reagent. A marker plasmid (e.g., encoding Green Fluorescent Protein) is often co-transfected to identify successfully transfected cells.
-
Xenopus Oocytes : Oocytes are surgically removed and defolliculated. cRNA for each subunit is synthesized in vitro and injected into the oocyte cytoplasm. Oocytes are then incubated for 2-4 days to allow for channel expression.
-
-
Electrophysiological Recording :
-
Solutions :
-
Extracellular Solution (pH 7.4): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Activating Solution (e.g., pH 6.0): Same composition as the extracellular solution, but buffered with MES instead of HEPES and adjusted to the desired acidic pH with HCl.
-
Intracellular Solution (for whole-cell patch-clamp): Contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.
-
-
Recording Procedure :
-
Transfected cells (or oocytes) are placed in a recording chamber and continuously perfused with the pH 7.4 extracellular solution.
-
For whole-cell recordings, a glass micropipette filled with intracellular solution establishes a high-resistance seal with the cell membrane. For TEVC, two electrodes are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV.[9][10]
-
To measure the effect of APETx2, the cell is pre-incubated with varying concentrations of APETx2 TFA in the pH 7.4 solution for a set duration (e.g., 30 seconds).[9][10]
-
The perfusion is then rapidly switched to the acidic activating solution (containing the same concentration of APETx2) to elicit an inward current mediated by the ASIC channels.
-
The peak amplitude of the acid-evoked current is measured. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of APETx2.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the APETx2 concentration. The data is then fitted with the Hill equation to determine the IC₅₀ value.[9][10]
-
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical workflow for assessing the specificity of a compound like APETx2 and the signaling context of ASIC channel activation.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 5. Peptides inhibitors of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure of APETx2, a specific peptide inhibitor of ASIC3 proton-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APETx2 - SB PEPTIDE [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Native vs. Synthetic APETx2 TFA Activity on ASIC3 Channels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of native APETx2 and its synthetic counterpart, both as trifluoroacetate (B77799) (TFA) salts. The data presented is supported by experimental findings to aid in the selection of the appropriate reagent for research applications.
APETx2, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3).[1][2][3][4] This toxin is a valuable pharmacological tool for studying the role of ASIC3 in physiological and pathological processes, such as pain perception.[1][4][5][6] With the advent of solid-phase peptide synthesis, a synthetic version of APETx2 is now commercially available, offering an alternative to the native toxin. This guide examines the key performance metrics of both native and synthetic APETx2 TFA.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of APETx2 is typically quantified by its half-maximal inhibitory concentration (IC50). The available data demonstrates that chemically synthesized APETx2 exhibits inhibitory activity comparable to that of the native toxin.[4][7] A study detailing the total chemical synthesis of APETx2 reported an IC50 of 57 nM for the inhibition of rat ASIC3 channels expressed in Xenopus oocytes, which is in close agreement with the 63 nM IC50 reported for the native toxin.[4][7]
The following table summarizes the reported IC50 values of native APETx2 on various homomeric and heteromeric ASIC channels.
| Target Channel | Species | IC50 (Native APETx2) | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [1][2][5] |
| Homomeric ASIC3 | Human | 175 nM | [1][3] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [1][2][8] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [1][2][8] |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [1][2][8] |
| ASIC3-like current in sensory neurons | Rat | 216 nM | [1][2][8] |
Experimental Methodologies
The functional activity of both native and synthetic APETx2 is primarily assessed using electrophysiological techniques, specifically two-electrode voltage-clamp (TEVC) recordings in heterologous expression systems like Xenopus laevis oocytes or patch-clamp recordings in mammalian cells (e.g., COS cells).[1][9][10]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired ASIC channel subunits (e.g., rat ASIC3).
-
Incubation: Injected oocytes are incubated for 1-3 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution (e.g., ND96) at a holding potential of -50 mV to -70 mV.
-
ASIC channel currents are activated by rapidly lowering the extracellular pH (e.g., from pH 7.4 to pH 6.0).
-
To determine the inhibitory effect of APETx2, the toxin (either native or synthetic) is pre-applied for a short duration (e.g., 30 seconds) before the acidic stimulus.[9][10]
-
The peak current amplitude in the presence of the toxin is compared to the control current amplitude to calculate the percentage of inhibition.
-
Concentration-response curves are generated by applying a range of APETx2 concentrations to determine the IC50 value.[9]
-
Workflow for Comparative Analysis
Caption: Workflow for comparing native and synthetic APETx2 activity.
Mechanism of Action and Signaling Pathway
APETx2 acts as a direct inhibitor of ASIC3 channels by binding to the extracellular side of the channel.[1][5] This binding reversibly blocks the ion pore, preventing the influx of sodium ions that occurs in response to a drop in extracellular pH.[1] The inhibition by APETx2 is specific to the transient peak current of ASIC3, with no effect on the sustained component of the current.[1][9]
ASIC3 Signaling Pathway and Inhibition by APETx2
Caption: Inhibition of the ASIC3 signaling pathway by APETx2.
Conclusion
The available evidence strongly indicates that synthetic this compound is a reliable and effective substitute for native APETx2. Its comparable inhibitory potency on ASIC3 channels, combined with the advantages of chemical synthesis such as higher purity, batch-to-batch consistency, and scalability, makes it an excellent choice for researchers studying the pharmacology of acid-sensing ion channels.
References
- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 4. Chemical synthesis and folding of APETx2, a potent and selective inhibitor of acid sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Chemical synthesis and folding of APETx2, a potent and selective inhibitor of acid sensing ion channel 3 - RMIT University - Figshare [research-repository.rmit.edu.au]
- 8. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
Navigating Ion Channel Selectivity: A Comparative Guide to APETx2 TFA and Its Alternatives
For researchers, scientists, and drug development professionals investigating acid-sensing ion channels (ASICs), the peptide toxin APETx2 is a widely utilized tool for its potent inhibition of the ASIC3 subtype. However, at higher concentrations, the trifluoroacetate (B77799) (TFA) salt of APETx2 exhibits off-target effects that can confound experimental results. This guide provides a comprehensive comparison of APETx2 TFA's performance, detailing its off-target interactions and comparing it with alternative inhibitors. Experimental data is presented to support these comparisons, along with detailed protocols for key experiments.
Unmasking the Off-Target Profile of APETx2
APETx2 is a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima that selectively blocks the proton-gated sodium channel ASIC3.[1][2][3] While its high affinity for ASIC3 makes it a valuable pharmacological tool, studies have revealed that at micromolar concentrations, APETx2 can also modulate the activity of other ion channels, most notably the voltage-gated sodium channel Nav1.8 and, to a lesser extent, the voltage-gated potassium channel Kv3.4.[3][4][5]
This lack of absolute specificity at higher concentrations is a critical consideration for researchers, as Nav1.8 and Kv3.4 play significant roles in neuronal excitability and pain signaling.[6][7][8] Unintended modulation of these channels can lead to misinterpretation of experimental outcomes, particularly in studies focused on the specific role of ASIC3 in physiological and pathological processes.
Quantitative Comparison of Inhibitor Potency
To facilitate a clear understanding of the selectivity profile of this compound and its alternatives, the following tables summarize their half-maximal inhibitory concentrations (IC50) against their primary target and key off-target channels.
Table 1: IC50 Values of this compound on Various Ion Channels
| Ion Channel | Species | IC50 | Reference |
| Homomeric ASIC3 | Rat | 63 nM | [2][3][9] |
| Homomeric ASIC3 | Human | 175 nM | [2][9] |
| Heteromeric ASIC2b+3 | Rat | 117 nM | [2][3][9] |
| Heteromeric ASIC1b+3 | Rat | 0.9 µM | [2][3][9] |
| Heteromeric ASIC1a+3 | Rat | 2 µM | [2][3][9] |
| Nav1.8 | Rat | 2.6 µM | [4][5] |
| Nav1.2 | Rat | 114 nM | [9] |
| Kv3.4 | Rat | Partial inhibition at 3 µM | [3][5] |
Table 2: Comparative IC50 Values of ASIC3 Inhibitors
| Inhibitor | Target Channel | IC50 | Off-Target Channel | Off-Target IC50 | Reference |
| This compound | ASIC3 (rat) | 63 nM | Nav1.8 (rat) | 2.6 µM | [2][3][4][5][9] |
| Amiloride | ASIC3 (rat) | ~63 µM | Broad, non-selective | Not specified for Nav1.8 | [2][3] |
| A-317567 | ASIC3 (rat) | 2-30 µM (depending on current type) | Not specified for Nav1.8 | Not specified | [10] |
| Ugr9-1 | ASIC3 (human) | Not specified (inhibits transient and sustained currents) | Not specified for Nav1.8 | Not specified | [11] |
Experimental Protocols: Assessing Ion Channel Inhibition
The data presented in this guide are primarily derived from whole-cell patch clamp electrophysiology experiments. This technique allows for the direct measurement of ion channel activity and the effects of inhibitory compounds.
Whole-Cell Patch Clamp Protocol for Determining IC50 of this compound
1. Cell Preparation:
-
Culture cells stably or transiently expressing the ion channel of interest (e.g., rat ASIC3, Nav1.8) on glass coverslips.
-
Use appropriate cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2).
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
3. Data Acquisition:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
For ASIC3, elicit currents by rapidly changing the pH of the external solution from 7.4 to an activating pH (e.g., pH 6.0).
-
For Nav1.8, elicit currents by applying depolarizing voltage steps (e.g., from -80 mV to 0 mV).
-
Record the resulting ion currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Drug Application and Analysis:
-
Prepare a stock solution of this compound in the external solution.
-
Apply a range of concentrations of this compound to the cell via the perfusion system.
-
Measure the peak current amplitude in the presence of each drug concentration.
-
Normalize the current amplitudes to the control (pre-drug) current.
-
Plot the normalized current as a function of the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context of APETx2's off-target effects and the experimental approach to their investigation, the following diagrams are provided.
Caption: Workflow for investigating this compound off-target effects.
Caption: Nav1.8 signaling in pain and its inhibition by APETx2.
Caption: Kv3.4 regulation and its partial inhibition by APETx2.
Conclusion and Recommendations
This compound remains a potent and selective inhibitor of ASIC3 at nanomolar concentrations. However, researchers must exercise caution when using it at higher, micromolar concentrations due to its inhibitory effects on Nav1.8 and potential modulation of other channels like Kv3.4.
For experiments requiring stringent selectivity for ASIC3, it is recommended to:
-
Use the lowest effective concentration of this compound: Carefully titrate the concentration to achieve maximal ASIC3 inhibition with minimal off-target effects.
-
Employ alternative inhibitors: Consider using compounds like A-317567 or exploring other novel ASIC3 modulators, being mindful of their own selectivity profiles.
-
Utilize knockout/knockdown models: When feasible, genetic approaches to eliminate ASIC3 expression can provide the most definitive evidence for its specific role.
By understanding the complete pharmacological profile of this compound and considering these alternatives and complementary approaches, researchers can ensure the accuracy and reliability of their findings in the complex field of ion channel research.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid‐sensitive channel in sensory neurons | The EMBO Journal [link.springer.com]
- 3. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of voltage-gated Na(+) currents in sensory neurones by the sea anemone toxin APETx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of voltage-gated Na+ currents in sensory neurones by the sea anemone toxin APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing voltage-dependent potassium channel Kv3.4 levels ameliorates synapse loss in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Kv3.4 channel N-type inactivation by protein kinase C shapes the action potential in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 10. Electrophysiological and in vivo characterization of A-317567, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Assessing the Reversibility of ASIC3 Inhibition: A Comparative Guide to APETx2 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of Acid-Sensing Ion Channel 3 (ASIC3) inhibition by the selective peptide toxin APETx2 TFA, alongside other known inhibitors. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of research in pain, inflammation, and mechanosensation.
Performance Comparison of ASIC3 Inhibitors
The reversibility of an ion channel inhibitor is a critical parameter in drug development, influencing its therapeutic window and potential for off-target effects. APETx2 has been demonstrated to be a potent and selective inhibitor of ASIC3, with its inhibitory action being notably reversible. The following table summarizes the available quantitative data on the reversibility and potency of APETx2 and other selected ASIC3 inhibitors.
| Inhibitor | Target Channel(s) | IC50 | Reversibility | Washout Time | Citation(s) |
| APETx2 | Rat ASIC3 | 63 nM, 67 nM | Fully Reversible | Within 4 minutes | [1][2] |
| Human ASIC3 | 175 nM | Reversible | Not Specified | [2] | |
| Heteromeric ASIC2b+3 | 117 nM | Reversible | Not Specified | [2][3][4][5] | |
| Heteromeric ASIC1b+3 | 0.9 µM | Reversible | Not Specified | [2][6][3][4][5] | |
| Heteromeric ASIC1a+3 | 2 µM | Reversible | Not Specified | [2][6][3][4][5] | |
| KB-R7943 | Homomeric ASIC3 | Not Specified | Reversible | Not Specified | [1] |
| Homomeric ASIC2a | Not Specified | Reversible | Not Specified | [1][7] | |
| Homomeric ASIC1a | Not Specified | Irreversible | Not Applicable | [1][7] | |
| Amiloride | ASIC3 | 63 µM | Reversible | Not Specified | [8] |
| (Non-selective ASIC and ENaC blocker) | |||||
| Acetylsalicylic Acid (Aspirin) | ASIC3 | Not Specified | Reversible | Not Specified | [4][8] |
| Sevanol | Human ASIC3 (transient current) | 353 ± 23 µM | Reversible | Not Specified | [5] |
| Human ASIC3 (sustained current) | 234 ± 53 µM | Partially Reversible (~45%) | Not Specified | [5] | |
| Ugr9-1 | Human ASIC3 (transient and sustained) | Not Specified | Reversible | Not Specified | [5] |
Experimental Protocols
Detailed Methodology for Assessing Inhibitor Reversibility (Washout Experiment)
This protocol outlines the key steps for evaluating the reversibility of an ASIC3 inhibitor using whole-cell patch-clamp electrophysiology on cultured cells expressing ASIC3 channels (e.g., CHO or HEK293 cells).
I. Cell Preparation and Electrophysiology Setup:
-
Cell Culture: Culture cells stably or transiently expressing the ASIC3 channel of interest on glass coverslips.
-
Solutions:
-
External Solution (Normal pH): HEPES-buffered saline, pH 7.4.
-
External Solution (Acidic): MES-buffered saline, pH adjusted to a value that elicits a robust ASIC3 current (e.g., pH 6.0-6.8).
-
Internal (Pipette) Solution: Potassium-based solution (e.g., K-Gluconate) with appropriate buffering and ions.
-
Inhibitor Stock Solution: Prepare a concentrated stock of the inhibitor (e.g., this compound) in an appropriate solvent and dilute to the final desired concentration in the external solution (pH 7.4).
-
-
Electrophysiology Rig: Use a standard patch-clamp setup equipped with a perfusion system for rapid solution exchange.
II. Whole-Cell Recording and Baseline Establishment:
-
Obtain a high-resistance (>1 GΩ) seal on a cell and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline ASIC3 current by repeatedly applying the acidic external solution for a short duration (e.g., 2-5 seconds) followed by a return to the normal pH external solution until the current response is consistent.
III. Inhibitor Application and Assessment of Inhibition:
-
Perfuse the cell with the external solution containing the inhibitor for a defined period (e.g., 30 seconds to 2 minutes) to allow for binding to the channel.
-
While still in the presence of the inhibitor, apply the acidic external solution to elicit an ASIC3 current.
-
Record the inhibited current amplitude and compare it to the baseline current to determine the percentage of inhibition.
IV. Washout and Assessment of Reversibility:
-
Initiate the washout phase by perfusing the cell with the inhibitor-free external solution (normal pH).
-
At regular intervals during the washout (e.g., every 30-60 seconds), apply the acidic external solution to measure the recovery of the ASIC3 current.
-
Continue the washout procedure until the current amplitude returns to the pre-inhibition baseline level or reaches a stable, partially recovered state. The time taken to achieve full or partial recovery is the washout time.
V. Data Analysis:
-
Plot the current amplitude as a function of time throughout the experiment (baseline, inhibition, and washout phases).
-
Quantify the percentage of current recovery at different time points during the washout.
-
For a quantitative comparison of reversibility kinetics, fit the recovery phase to an exponential function to determine the time constant of recovery.
Visualizations
Caption: Experimental workflow for assessing inhibitor reversibility.
Caption: Simplified signaling pathway of ASIC3 in nociception.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic Activity of Acid-Sensing Ion Channel 3 (ASIС3) Inhibitors: Sea Anemones Peptides Ugr9-1 and APETx2 versus Low Molecular Weight Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Acid-Sensing Ion Channels by KB-R7943, a Reverse Na+/Ca2+ Exchanger Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of APETx2 TFA
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents like APETx2 TFA is paramount for ensuring both laboratory safety and environmental stewardship. Due to its chemical properties, this compound requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1]
Hazard Profile of this compound
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The trifluoroacetate (B77799) (TFA) component is corrosive and can cause severe skin burns and eye damage.[1] Therefore, it must be treated as hazardous chemical waste and not be disposed of in regular trash or down the drain.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3][4]
Waste Identification and Segregation
Proper segregation of waste is the first critical step. All waste streams contaminated with this compound should be treated as hazardous.
-
Solid Waste: This includes unused or expired lyophilized powder, as well as any contaminated consumables such as pipette tips, vials, and gloves.[1][4]
-
Liquid Waste: This category comprises any solutions containing this compound, including stock solutions, experimental buffers, and the initial solvent rinse from decontaminating labware.[1][4]
Waste Collection and Storage
-
Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[2][4] The containers must be chemically compatible with the waste.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other solvents or components present in the waste mixture.[2][4]
-
Storage: Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, until they are collected for disposal.[1]
Decontamination of Laboratory Ware
Reusable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any peptide residues. This initial rinse must be collected as hazardous liquid waste. [1][4]
-
Washing: After the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
Institutional Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste.[1][3] It is imperative to follow their specific procedures and documentation requirements for waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
